Liproxstatin-1 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H22Cl2N4 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;hydrochloride |
InChI |
InChI=1S/C19H21ClN4.ClH/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18;/h1-7,12,21,24H,8-11,13H2,(H,22,23);1H |
InChI Key |
HEHOHTKMIOBTKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Liproxstatin-1 Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liproxstatin-1 hydrochloride (Lip-1) is a potent and specific small-molecule inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] Discovered through high-throughput screening, Liproxstatin-1 has emerged as a critical tool for studying the mechanisms of ferroptosis and as a promising therapeutic agent for diseases where ferroptosis is implicated, such as acute kidney injury, ischemia-reperfusion injury, and neurodegenerative disorders.[1][2][4] This technical guide provides a comprehensive overview of the core mechanism of action of Liproxstatin-1, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.
Core Mechanism of Action: A Potent Radical-Trapping Antioxidant
The primary mechanism by which Liproxstatin-1 inhibits ferroptosis is through its function as a radical-trapping antioxidant (RTA).[5][6][7] It effectively neutralizes lipid peroxyl radicals, thereby breaking the chain reaction of lipid autoxidation that is a hallmark of ferroptosis.[5][6] While initially thought to function by inhibiting lipoxygenase enzymes, studies have demonstrated that its principal mode of action is as an RTA, superior in efficacy to antioxidants like vitamin E (α-tocopherol) within a cellular context.[5][6][8] The spiroquinoxalinamine moiety in Liproxstatin-1's structure is crucial for its ability to donate a hydrogen atom from its -NH group to lipid peroxyl radicals, thus neutralizing them.[9] Theoretical studies suggest that the resulting Liproxstatin-1 radical can be regenerated to its active form by endogenous antioxidants like ubiquinol, allowing it to act catalytically.[10]
Liproxstatin-1 localizes to cellular membranes where it can effectively intercept and neutralize lipid radicals at the site of their formation.[9] This targeted action prevents the accumulation of lipid hydroperoxides and subsequent membrane damage that leads to cell death.[5][6]
Impact on Key Ferroptosis Signaling Pathways
Liproxstatin-1's anti-ferroptotic activity is intertwined with the central regulators of ferroptosis, most notably Glutathione Peroxidase 4 (GPX4). It also influences other key pathways involved in lipid metabolism and antioxidant defense.
The GPX4 Axis
GPX4 is a crucial enzyme that detoxifies lipid hydroperoxides.[11][12] Inducers of ferroptosis, such as RSL3, directly inhibit GPX4, leading to an accumulation of lipid reactive oxygen species (ROS) and cell death.[11][13] Liproxstatin-1 demonstrates a profound ability to rescue cells from GPX4 inhibition.[11][13] Studies have shown that in addition to its direct radical-trapping activity, Liproxstatin-1 can restore the expression levels of GPX4 in cells undergoing ferroptosis.[11][12][13] It also supports the function of the broader anti-ferroptosis system by increasing the levels of glutathione (GSH), a necessary cofactor for GPX4 activity.[9][11]
Ferroptosis Suppressor Protein 1 (FSP1)
FSP1 is another key component of the cellular anti-ferroptosis system. It acts in a parallel pathway to GPX4 to suppress lipid peroxidation. Liproxstatin-1 has been shown to restore the expression of FSP1 in oligodendrocytes where its levels were decreased by the ferroptosis inducer RSL-3.[11][13]
Lipid Metabolism
Ferroptosis is intrinsically linked to lipid metabolism, particularly the synthesis of polyunsaturated fatty acid-containing phospholipids, which are the primary substrates for lipid peroxidation. Key enzymes in this process are Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) and Lysophosphatidylcholine Acyltransferase 3 (LPCAT3).[14] In some models of ferroptosis, such as in hypertriglyceridemic pancreatitis, Liproxstatin-1 has been observed to suppress the expression of ACSL4 and LPCAT3, suggesting a potential modulatory role on the lipid landscape of the cell.[14]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the activity of this compound.
| Parameter | Value | Cell/System | Condition | Reference(s) |
| IC50 (Ferroptosis Inhibition) | 22 nM | Gpx4-/- cells | Ferroptotic cell death | [1][2][3][15][16][17] |
| Lipid Peroxidation Prevention | 50 nM | Gpx4-/- cells | Complete prevention of lipid peroxidation | [1][18][19] |
| Cell Protection (vs. RSL3) | 200 nM | Gpx4-/- cells | Dose-dependent protection | [1][18][19] |
| Cell Protection (vs. Erastin) | 200 nM | Gpx4-/- cells | Dose-dependent protection | [1][18][19] |
| Cell Protection (vs. L-buthionine sulphoximine) | 200 nM | Gpx4-/- cells | Dose-dependent protection | [1][18][19] |
| In Vivo Dosage (Mouse) | 10 mg/kg | GreERT2; Gpx4fl/fl mice | Intraperitoneal injection | [1][18] |
| In Vivo Dosage (Rat) | 10 mg/kg | Rat model of acute hypertriglyceridemic pancreatitis | Intraperitoneal injection | [14] |
Key Experimental Protocols
Detailed methodologies for studying the mechanism of action of Liproxstatin-1 are provided below.
Cell Viability Assay to Determine IC50 of Ferroptosis Inhibition
-
Objective: To quantify the concentration of Liproxstatin-1 required to inhibit ferroptosis-induced cell death by 50%.
-
Cell Line: Gpx4-/- mouse embryonic fibroblasts (MEFs) or other ferroptosis-sensitive cell lines (e.g., HT1080, B16F10).[18][20]
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of Liproxstatin-1 in cell culture medium.
-
Pre-treat the cells with varying concentrations of Liproxstatin-1 for a specified period (e.g., 12-24 hours).[22]
-
Induce ferroptosis by adding the ferroptosis inducer (e.g., RSL3) to the wells, including a vehicle control.
-
Incubate for a duration sufficient to induce cell death (e.g., 24 hours).[4][11]
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the Liproxstatin-1 concentration and fitting the data to a dose-response curve.
-
Lipid Peroxidation Assay using BODIPY 581/591 C11
-
Objective: To visualize and quantify lipid peroxidation in cells treated with a ferroptosis inducer and Liproxstatin-1.
-
Principle: The fluorescent probe BODIPY 581/591 C11 incorporates into cellular membranes. Upon oxidation of its polyunsaturated butadienyl portion, its fluorescence emission shifts from red to green.[4][23]
-
Materials:
-
BODIPY 581/591 C11 dye
-
Ferroptosis inducer (e.g., RSL3)
-
Liproxstatin-1
-
Live-cell imaging microscope or flow cytometer
-
-
Protocol:
-
Culture cells on glass-bottom dishes or in suspension.
-
Treat cells with Liproxstatin-1 and/or a ferroptosis inducer as described in the cell viability assay.
-
Towards the end of the treatment period, load the cells with BODIPY 581/591 C11 (typically 1-10 µM) for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
Acquire images using a fluorescence microscope with appropriate filter sets for red and green fluorescence or analyze the fluorescence shift by flow cytometry.[4]
-
Quantify the ratio of green to red fluorescence as an indicator of lipid peroxidation. A decrease in this ratio in Liproxstatin-1 treated cells indicates inhibition of lipid peroxidation.[4]
-
Western Blot Analysis of Ferroptosis-Related Proteins
-
Objective: To determine the effect of Liproxstatin-1 on the expression levels of key proteins in the ferroptosis pathway.
-
Materials:
-
Primary antibodies against GPX4, FSP1, ACSL4, xCT (SLC7A11), etc.[11][14]
-
Secondary antibodies conjugated to HRP or a fluorescent dye.
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blotting membranes (e.g., PVDF or nitrocellulose).
-
Chemiluminescent substrate or fluorescence imaging system.
-
-
Protocol:
-
Treat cells with Liproxstatin-1 and a ferroptosis inducer.
-
Lyse the cells in protein lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Signaling Pathways
Caption: Signaling pathway of Liproxstatin-1 action in ferroptosis.
Experimental Workflow
Caption: General experimental workflow for studying Liproxstatin-1.
Conclusion
This compound is a powerful and specific inhibitor of ferroptosis, acting primarily as a radical-trapping antioxidant that efficiently neutralizes lipid peroxyl radicals within cellular membranes. Its ability to not only directly intervene in the lipid peroxidation chain reaction but also to positively modulate key anti-ferroptotic pathways, such as the GPX4 and FSP1 systems, underscores its efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the intricate mechanisms of ferroptosis and to explore the therapeutic potential of Liproxstatin-1 in a variety of disease models.
References
- 1. apexbt.com [apexbt.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Liproxstatin-1 (Lip-1) | Ferroptosis inhibitor, GPX4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Selective Ferroptosis Inhibitor Liproxstatin-1 Attenuates Neurological Deficits and Neuroinflammation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liproxstatin-1 attenuates acute hypertriglyceridemic pancreatitis through inhibiting ferroptosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Liproxstatin-1 | ferroptosis inhibitor | TargetMol [targetmol.com]
- 18. apexbt.com [apexbt.com]
- 19. apexbt.com [apexbt.com]
- 20. Radiotherapy and immunotherapy promote tumoral lipid oxidation and ferroptosis via synergistic repression of SLC7A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medkoo.com [medkoo.com]
- 22. researchgate.net [researchgate.net]
- 23. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Liproxstatin-1 Hydrochloride in Lipid Peroxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liproxstatin-1 hydrochloride is a potent and specific inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Its ability to suppress lipid peroxidation at nanomolar concentrations has established it as a critical tool for studying ferroptosis and as a promising therapeutic candidate for diseases associated with oxidative stress and lipid damage. This technical guide provides an in-depth overview of the core mechanism of action of Liproxstatin-1, detailed experimental protocols for its use, and a summary of key quantitative data.
Introduction to this compound
Liproxstatin-1 is a spiroquinoxalinamine derivative that was identified through high-throughput screening for its ability to inhibit ferroptosis.[1] It is a radical-trapping antioxidant that effectively prevents the accumulation of lipid hydroperoxides, the key executioners of ferroptotic cell death.[2][3] The hydrochloride salt of Liproxstatin-1 is a commonly used form in research due to its improved solubility and stability.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | N-[(3-chlorophenyl)methyl]spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine hydrochloride | |
| Molecular Formula | C₁₉H₂₁ClN₄·HCl | |
| Molecular Weight | 377.31 g/mol | |
| CAS Number | 2250025-95-5 | |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in DMSO (to 100 mM) |
Mechanism of Action: Inhibition of Lipid Peroxidation
Liproxstatin-1's primary mechanism of action is the direct scavenging of lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.[2][3] This activity is central to its ability to inhibit ferroptosis, a process initiated by the failure of the glutathione-dependent lipid hydroperoxide detoxification systems, primarily the enzyme Glutathione Peroxidase 4 (GPX4).[5][6]
The Ferroptosis Pathway and the Role of GPX4
Ferroptosis is triggered by the accumulation of lipid hydroperoxides, which are formed when reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) in cellular membranes. The GPX4 enzyme, using glutathione (GSH) as a cofactor, is the primary defense against this process, converting toxic lipid hydroperoxides into non-toxic lipid alcohols.[5][7]
Inducers of ferroptosis, such as RSL3 and erastin, function by either directly inhibiting GPX4 (RSL3) or by depleting the cellular pool of GSH (erastin), which is essential for GPX4 activity.[8][9] In the absence of functional GPX4, lipid peroxidation proceeds unchecked, leading to membrane damage and cell death.
Liproxstatin-1 as a Radical-Trapping Antioxidant
Liproxstatin-1 acts downstream of GPX4 inhibition. As a lipophilic radical-trapping antioxidant, it intercalates into cellular membranes where lipid peroxidation occurs.[10] There, it donates a hydrogen atom to lipid peroxyl radicals, neutralizing them and terminating the lipid peroxidation chain reaction.[4][11] This mechanism is independent of GPX4 and the cellular glutathione pool, allowing Liproxstatin-1 to rescue cells from ferroptosis even when these primary defense systems are compromised.[5]
Quantitative Data Summary
Liproxstatin-1 has demonstrated potent inhibition of ferroptosis across various cell lines and in vivo models.
In Vitro Efficacy
| Cell Line | Ferroptosis Inducer | IC₅₀ / Effective Concentration | Reference |
| Gpx4-/- MEFs | - | 22 nM (IC₅₀) | [1] |
| Gpx4-/- MEFs | RSL3 (0.5 µM) | 200 nM (protective) | [12] |
| Gpx4-/- MEFs | Erastin (1 µM) | 200 nM (protective) | [12] |
| OLN93 Oligodendrocytes | RSL3 | 115.3 nM (EC₅₀) | [5] |
| Caco-2 | Hypoxia/Reoxygenation | 200 nM (protective) | [13] |
| Primary Human Renal Proximal Tubule Cells | RSL3 | Protective (concentration not specified) | [14] |
In Vivo Efficacy
| Animal Model | Disease Model | Dosage | Outcome | Reference |
| GreERT2; Gpx4fl/fl mice | Acute Renal Failure | 10 mg/kg (i.p.) | Significantly extended survival | [12] |
| Mice | Ischemia/Reperfusion-induced Liver Injury | Not specified | Mitigated tissue injury | [1] |
| Mice | Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) | 10 mg/kg/day (i.p.) for 2 weeks | Reduced steatosis and steatohepatitis | [15][16] |
| Mice | Intestinal Ischemia/Reperfusion | 10 mg/kg (i.p.) | Ameliorated ferroptosis and intestinal injury | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Induction of Ferroptosis with RSL3
This protocol describes the induction of ferroptosis in a cancer cell line using the GPX4 inhibitor RSL3.
Materials:
-
Cell line of interest (e.g., HCT116, HT-1080)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
RSL3 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[17]
-
Prepare working solutions of Liproxstatin-1 and RSL3 in complete cell culture medium.
-
For the treatment groups, carefully remove the medium and add medium containing the desired concentration of Liproxstatin-1 (e.g., 200 nM). Incubate for 1-2 hours.
-
Add RSL3 to the wells to a final concentration of 1 µM. Include appropriate controls: vehicle (DMSO) only, Liproxstatin-1 only, and RSL3 only.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Proceed with cell viability or lipid peroxidation assessment.
Assessment of Lipid Peroxidation using C11-BODIPY 581/591
This protocol details the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation.
Materials:
-
Cells treated as described in Protocol 4.1
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 1-2 µM in cell culture medium.[18]
-
Remove the treatment medium from the cells and add the C11-BODIPY 581/591 staining solution.
-
Incubate for 30 minutes at 37°C, protected from light.[18]
-
Wash the cells twice with HBSS or PBS.[18]
-
Add fresh HBSS or PBS to the wells.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess cell viability.
Materials:
-
Cells treated as described in Protocol 4.1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound is a powerful and specific inhibitor of ferroptosis, acting through the direct scavenging of lipid peroxyl radicals. Its well-characterized mechanism of action and proven efficacy in both in vitro and in vivo models make it an indispensable tool for researchers studying lipid peroxidation and ferroptosis. The protocols and data presented in this guide provide a solid foundation for the successful application of Liproxstatin-1 in a research setting, paving the way for new discoveries in the role of ferroptosis in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical insights into the mechanism of ferroptosis suppression via inactivation of a lipid peroxide radical by liproxstatin-1 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. antbioinc.com [antbioinc.com]
- 8. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 4.10. Ferroptosis Assay [bio-protocol.org]
- 18. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 19. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
A Comprehensive Technical Guide to the Discovery and Synthesis of Liproxstatin-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liproxstatin-1 hydrochloride is a potent and specific small-molecule inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Since its discovery through high-throughput screening, it has emerged as a critical tool for studying the mechanisms of ferroptosis and as a promising therapeutic lead for diseases where this cell death modality is implicated, such as acute kidney injury, neurodegenerative diseases, and ischemia-reperfusion injury. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, a summary of its quantitative biological activity, and a visualization of the signaling pathways it modulates.
Discovery and Mechanism of Action
Liproxstatin-1 was identified from a library of small molecules for its ability to prevent cell death in mouse embryonic fibroblasts with an inducible knockdown of glutathione peroxidase 4 (Gpx4).[1] GPX4 is a crucial enzyme that detoxifies lipid hydroperoxides, and its inactivation is a key trigger for ferroptosis. Liproxstatin-1 was found to inhibit ferroptotic cell death with a half-maximal inhibitory concentration (IC50) of 22 nM.[2][3][4][5][6]
The primary mechanism of action of Liproxstatin-1 is as a radical-trapping antioxidant (RTA).[1] It effectively intercepts and neutralizes lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is characteristic of ferroptosis. This activity is attributed to the arylamine moiety within its structure. While other antioxidants like α-tocopherol also trap radicals, Liproxstatin-1 demonstrates significantly greater potency in cellular and in vivo models of ferroptosis.[1] Studies have shown that Liproxstatin-1 does not significantly inhibit 15-lipoxygenase-1 (15-LOX-1), another enzyme implicated in lipid peroxidation, suggesting its primary role is in scavenging peroxyl radicals rather than preventing their enzymatic formation.[1]
The core signaling pathway inhibited by Liproxstatin-1 is the GPX4-regulated ferroptosis pathway. In this pathway, the depletion of glutathione (GSH) or direct inhibition of GPX4 leads to an accumulation of lipid hydroperoxides, particularly on phosphatidylethanolamines containing polyunsaturated fatty acids. In the presence of iron, these hydroperoxides undergo Fenton reactions, generating lipid radicals that propagate further damage, leading to membrane rupture and cell death. Liproxstatin-1 acts downstream in this cascade by neutralizing the lipid radicals.
Synthesis of this compound
The synthesis of Liproxstatin-1 involves a multi-step process culminating in the formation of the characteristic spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine core, followed by functionalization. The hydrochloride salt is then prepared for improved solubility and stability.
Synthesis Protocol
The following protocol is adapted from the supplementary information of Zilka et al., 2017, ACS Central Science.
Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate
This starting material is commercially available but can be synthesized from 4-piperidone monohydrate hydrochloride.
Step 2: Synthesis of tert-butyl 3'-amino-1'H-spiro[piperidine-4,2'-quinoxaline]-1-carboxylate
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as ethanol, add 1,2-diaminobenzene (1.0 eq) and sulfur (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired spiro-quinoxalinamine intermediate.
Step 3: Synthesis of 1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
-
Dissolve the product from Step 2 (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4 M).
-
Stir the mixture at room temperature for 1-2 hours until the deprotection of the Boc group is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to obtain the crude amine salt.
-
Neutralize the salt with a base such as sodium bicarbonate solution and extract the free amine into an organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected spiro[piperidine-4,2'-quinoxalin]-3'-amine.
Step 4: Synthesis of N-((3-chlorophenyl)methyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (Liproxstatin-1)
-
To a solution of the amine from Step 3 (1.0 eq) and 3-chlorobenzaldehyde (1.0 eq) in a solvent such as methanol, add a reducing agent like sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Liproxstatin-1 as a solid.
Step 5: Preparation of this compound
-
Dissolve the purified Liproxstatin-1 base in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.
-
Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Quantitative Data
The biological activity of this compound has been quantified in various assays and models. A summary of key quantitative data is presented below.
| Parameter | Value | Cell Line/Model | Conditions | Reference |
| IC50 (Ferroptosis) | 22 nM | Gpx4-/- MEFs | RSL3-induced ferroptosis | [2][3][4][5][6] |
| EC50 (Ferroptosis) | 38 ± 3 nM | Pfa-1 mouse fibroblasts | RSL3-induced ferroptosis | [1] |
| In Vivo Efficacy | 10 mg/kg | Gpx4-/- mice | Daily intraperitoneal injection | [2][3] |
| In Vivo Efficacy | 10 mg/kg | Mouse model of hepatic ischemia/reperfusion | Intraperitoneal injection | [2][4] |
| Solubility (DMSO) | > 10.5 mg/mL | - | - | |
| Solubility (Ethanol) | ~2.39 mg/mL | - | With gentle warming |
Key Experimental Protocols
Detailed methodologies for the biological evaluation of Liproxstatin-1 are crucial for reproducible research. Below are protocols for key assays.
In Vitro Cell Viability Assay (Resazurin Reduction)
This assay measures cell viability by assessing the metabolic activity of cells.
-
Cell Seeding: Seed cells (e.g., Gpx4-/- MEFs or other ferroptosis-sensitive cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations of Liproxstatin-1 to the cells. Include a vehicle control (e.g., DMSO).
-
Induction of Ferroptosis: After 1-2 hours of pre-treatment with Liproxstatin-1, add a ferroptosis-inducing agent (e.g., RSL3 at 100 nM or erastin at 10 µM).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence of the reduced product, resorufin, using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay utilizes the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation. The probe shifts its fluorescence emission from red to green upon oxidation.
-
Cell Seeding and Treatment: Seed and treat cells with Liproxstatin-1 and a ferroptosis inducer as described in the cell viability assay.
-
Probe Loading: 1-2 hours before the end of the treatment period, add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-2 µM.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Cell Harvesting and Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The green fluorescence (oxidized probe) is typically detected in the FITC channel, and the red fluorescence (reduced probe) in the PE-Texas Red or a similar channel.
-
Data Analysis: The ratio of green to red fluorescence intensity is used as a measure of lipid peroxidation. Compare the ratios between different treatment groups.
In Vivo Model of Acute Kidney Injury
This protocol describes a model of conditional Gpx4 knockout in mice to induce acute renal failure, which can be rescued by Liproxstatin-1.
-
Animal Model: Use tamoxifen-inducible, kidney-specific Gpx4 knockout mice (e.g., Gpx4fl/fl;Cre-ERT2).
-
Induction of Knockout: Administer tamoxifen to the mice to induce Cre-recombinase activity and subsequent deletion of the Gpx4 gene in the kidneys.
-
Liproxstatin-1 Treatment: Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection daily, starting from the first day of tamoxifen treatment.[2][3]
-
Monitoring: Monitor the mice for signs of distress, body weight changes, and survival.
-
Sample Collection: At a predetermined endpoint (e.g., day 14 or when humane endpoints are reached), euthanize the mice and collect blood and kidney tissue.
-
Analysis:
-
Blood Chemistry: Analyze serum for markers of kidney injury, such as blood urea nitrogen (BUN) and creatinine.
-
Histology: Perform histological analysis of kidney sections (e.g., H&E staining) to assess tubular damage.
-
Immunohistochemistry/Immunofluorescence: Stain kidney sections for markers of cell death (e.g., TUNEL assay) and lipid peroxidation (e.g., 4-HNE).
-
Conclusion
This compound is a cornerstone tool for the study of ferroptosis. Its discovery has not only provided a means to dissect the molecular mechanisms of this form of cell death but has also opened new avenues for therapeutic intervention in a range of diseases. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development in this exciting field. As our understanding of ferroptosis continues to grow, the utility of potent and specific inhibitors like Liproxstatin-1 will undoubtedly expand, paving the way for novel therapeutic strategies.
References
- 1. doaj.org [doaj.org]
- 2. researchgate.net [researchgate.net]
- 3. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Author Guidelines [researcher-resources.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
Liproxstatin-1 Hydrochloride: A Technical Guide to a Potent Radical-Trapping Antioxidant and Ferroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liproxstatin-1 hydrochloride is a potent small molecule inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2][3][4] It functions as a radical-trapping antioxidant (RTA), effectively suppressing lipid peroxidation and protecting cells from ferroptotic death.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Core Mechanism of Action: Radical-Trapping Antioxidant
Liproxstatin-1 is a potent inhibitor of ferroptosis that acts by trapping lipid radicals, thereby preventing the propagation of lipid peroxidation.[5][6] This activity is central to its cytoprotective effects in models of ferroptosis induced by various stimuli, including the inhibition of glutathione peroxidase 4 (GPX4).[4][7] Unlike some other antioxidants, Liproxstatin-1's efficacy is attributed to its reactivity as an RTA within phospholipid bilayers rather than direct inhibition of lipoxygenases.[5][6] This direct interception of chain-carrying radicals makes it a highly effective agent in preventing the downstream consequences of lipid peroxidation that lead to cell death. In some contexts, Liproxstatin-1 has also been shown to restore the expression of GPX4 and ferroptosis suppressor protein 1 (FSP1).[7][8]
Quantitative Data
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In Vitro Efficacy of Liproxstatin-1
| Parameter | Value | Cell Line/System | Notes | Reference(s) |
| IC50 (Ferroptosis Inhibition) | 22 nM | Gpx4-/- cells | --- | [1][2][3][4] |
| Lipid Peroxidation Prevention | 50 nM | Gpx4-/- cells | Completely prevents lipid peroxidation. | [1][2] |
| Protection against Ferroptosis Inducers (FINs) | 200 nM | Gpx4-/- cells | Effective against BSO (10 µM), erastin (1 µM), and RSL3 (0.5 µM). | [1][2] |
| EC50 (Ferroptosis Inhibition) | 38 ± 3 nM | Pfa-1 mouse fibroblasts | Induced by (1S,3R)-RSL3. | [5] |
Table 2: Chemical and Physical Properties of Liproxstatin-1 and its Hydrochloride Salt
| Property | Liproxstatin-1 | This compound | Reference(s) |
| Molecular Formula | C19H21ClN4 | C19H21ClN4.HCl | [2][9] |
| Molecular Weight | 340.85 g/mol | 377.31 g/mol | [2][10] |
| CAS Number | 950455-15-9 | 2250025-95-5 | [10][11] |
| Solubility | DMSO: ≥10.5 mg/mLEthanol: ≥2.39 mg/mL (with warming) | DMSO: Soluble to 100 mM0.1N HCl(aq): Soluble | [10][12][13] |
Signaling and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Ferroptosis signaling pathway and Liproxstatin-1's point of intervention.
Caption: A typical experimental workflow for evaluating Liproxstatin-1's protective effects.
Experimental Protocols
Induction of Ferroptosis with RSL3
This protocol describes the induction of ferroptosis in a cell culture model using the GPX4 inhibitor RSL3.
Materials:
-
Cell line of interest (e.g., HT-1080, Gpx4-/- mouse embryonic fibroblasts)
-
Complete cell culture medium
-
RSL3 (RAS-selective lethal 3) stock solution (e.g., 10 mM in DMSO)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Pre-treatment with Liproxstatin-1: Prepare serial dilutions of Liproxstatin-1 in complete culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of Liproxstatin-1. Incubate for 1-2 hours.
-
Induction with RSL3: Prepare a working solution of RSL3 in complete culture medium. A final concentration of 0.5-2 µM is often effective, but should be optimized for the specific cell line.[1][14][15] Add the RSL3-containing medium to the wells.
-
Incubation: Incubate the plate for the desired period (e.g., 12-24 hours).[15]
-
Assessment of Cell Viability: Following incubation, assess cell viability using a preferred method, such as a CCK-8 assay or by measuring lactate dehydrogenase (LDH) release into the supernatant.[2][16]
Measurement of Lipid Peroxidation using C11-BODIPY 581/591
This protocol outlines the use of the fluorescent probe C11-BODIPY 581/591 to quantify lipid peroxidation.[17][18] Upon oxidation, the probe's fluorescence emission shifts from red (~590 nm) to green (~510 nm).[19][20]
Materials:
-
Cells treated as described in Protocol 4.1
-
C11-BODIPY 581/591 (stock solution, e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Probe Loading: After the treatment period with RSL3 and Liproxstatin-1, remove the culture medium.
-
Prepare a working solution of C11-BODIPY 581/591 in serum-free medium or HBSS at a final concentration of 1-10 µM.[17][19]
-
Add the C11-BODIPY solution to the cells and incubate for 30 minutes at 37°C, protected from light.[17][19]
-
Washing: Remove the loading solution and wash the cells twice with PBS or HBSS.[19]
-
Analysis by Flow Cytometry:
-
Harvest the cells (e.g., using trypsin or accutase).[21]
-
Resuspend the cells in PBS.
-
Analyze the cells on a flow cytometer, measuring the fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.[17]
-
The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.
-
-
Analysis by Fluorescence Microscopy:
-
Add fresh PBS or imaging buffer to the cells.
-
Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for both the oxidized (green) and reduced (red) forms of the dye.[18]
-
Conclusion
This compound is a well-characterized and highly potent inhibitor of ferroptosis, acting through a radical-trapping mechanism to prevent lipid peroxidation. Its low nanomolar efficacy and demonstrated in vivo activity make it an invaluable tool for studying ferroptosis and a promising candidate for therapeutic development in pathologies where ferroptosis plays a role, such as acute renal failure and ischemia/reperfusion injury.[1] The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize Liproxstatin-1 in their studies.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Liproxstatin-1 (Lip-1) | Ferroptosis inhibitor, GPX4 inhibitor | Probechem Biochemicals [probechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liproxstatin-1 | C19H21ClN4 | CID 135735917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | Ferroptosis Inhibitors: R&D Systems [rndsystems.com]
- 11. Liproxstatin-1 | ferroptosis inhibitor | TargetMol [targetmol.com]
- 12. apexbt.com [apexbt.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. Ferroptosis experiments [bio-protocol.org]
- 15. The RSL3 Induction of KLK Lung Adenocarcinoma Cell Ferroptosis by Inhibition of USP11 Activity and the NRF2-GSH Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 18. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 20. abpbio.com [abpbio.com]
- 21. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
An In-depth Technical Guide to the Primary Targets of Liproxstatin-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liproxstatin-1 hydrochloride is a potent small molecule inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This technical guide delineates the primary molecular targets and mechanism of action of Liproxstatin-1. It is now understood that Liproxstatin-1 does not function as a traditional enzyme inhibitor with a single protein target. Instead, its primary role is that of a radical-trapping antioxidant (RTA) , directly neutralizing lipid peroxyl radicals within cellular membranes to halt the chain reaction of lipid peroxidation. This guide provides a comprehensive overview of the signaling pathways modulated by Liproxstatin-1, quantitative data on its efficacy, and detailed experimental protocols for its study.
Primary Mechanism of Action: Radical-Trapping Antioxidant
The core function of Liproxstatin-1 is to inhibit ferroptosis by acting as a potent RTA. Ferroptosis is characterized by the accumulation of lipid hydroperoxides, and Liproxstatin-1 directly intercepts and neutralizes lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.[1] This activity is responsible for its cytoprotective effects in various models of ferroptosis. Theoretical studies suggest that the hydrogen atom abstraction from the aromatic amine group of Liproxstatin-1 is a key step in its radical-scavenging activity.
While initially investigated as a potential lipoxygenase inhibitor, studies have shown that Liproxstatin-1 does not significantly inhibit 15-lipoxygenase-1 (15-LOX-1) at concentrations where it effectively prevents ferroptosis.[1] Its efficacy as an RTA in lipid bilayers is significantly greater than that of α-tocopherol (vitamin E), highlighting its specialized role in preventing membrane lipid peroxidation.[1]
Modulation of Ferroptosis-Related Signaling Pathways
Liproxstatin-1 exerts its anti-ferroptotic effects by influencing key signaling pathways that regulate lipid peroxidation and cellular antioxidant capacity.
The GPX4-GSH Axis
The glutathione peroxidase 4 (GPX4) enzyme, in conjunction with its cofactor glutathione (GSH), is a central regulator of ferroptosis. GPX4 detoxifies lipid hydroperoxides to non-toxic lipid alcohols. Many inducers of ferroptosis act by depleting GSH or directly inhibiting GPX4. Liproxstatin-1 has been shown to restore the levels of both GPX4 and GSH in models of ferroptosis, thereby enhancing the cell's natural defense against lipid peroxidation.[2][3]
The FSP1-CoQ10 Pathway
Ferroptosis Suppressor Protein 1 (FSP1) is another critical anti-ferroptotic pathway that acts in parallel to the GPX4 axis. FSP1 reduces coenzyme Q10 (CoQ10), which in its reduced form (ubiquinol) can trap lipid peroxyl radicals. The interaction between Liproxstatin-1 and FSP1 is complex and somewhat contested in the literature. Some studies suggest that Liproxstatin-1 restores FSP1 expression in ferroptotic conditions.[3] Conversely, other reports describe Liproxstatin-1 as an inhibitor of FSP1.[4] This discrepancy may be context-dependent and warrants further investigation.
References
- 1. BODIPY 581/591 C11 Lipid Peroxidation Sensor [bio-protocol.org]
- 2. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
The Impact of Liproxstatin-1 Hydrochloride on Cellular Iron Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liproxstatin-1 hydrochloride (Lip-1) is a potent and specific inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. While not a direct iron chelator, Liproxstatin-1 exerts a significant, albeit indirect, influence on cellular iron metabolism by mitigating the downstream pathological consequences of excess labile iron. This technical guide provides an in-depth analysis of the mechanisms by which Liproxstatin-1 impacts iron-related cellular processes, summarizes key quantitative data, outlines detailed experimental protocols for studying these effects, and presents visual diagrams of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action of Liproxstatin-1
Liproxstatin-1 is a spiroquinoxalinamine derivative that functions as a radical-trapping antioxidant.[1] Its primary mechanism involves the inhibition of lipid peroxidation, a key event in ferroptosis.[2][3] This protective effect is particularly crucial in contexts of high iron levels and subsequent reactive oxygen species (ROS) production, which together drive the ferroptotic cascade.[4] The IC50 of Liproxstatin-1 against ferroptotic cell death is approximately 22 nM.[5]
Liproxstatin-1 and its Indirect Impact on Iron Metabolism
Ferroptosis is intrinsically linked to iron metabolism.[3] The presence of a labile iron pool is a prerequisite for the Fenton reaction, which generates highly reactive hydroxyl radicals that initiate lipid peroxidation.[3] While iron chelators like deferoxamine directly reduce the available iron pool to inhibit ferroptosis, Liproxstatin-1 acts downstream by neutralizing the lipid peroxyl radicals that are formed.[2][3]
However, studies have revealed that Liproxstatin-1 can also influence the expression and activity of key proteins involved in iron homeostasis and the ferroptotic pathway.
Modulation of Key Regulatory Proteins
Liproxstatin-1 treatment has been shown to modulate several proteins central to both ferroptosis and iron metabolism:
-
Glutathione Peroxidase 4 (GPX4): GPX4 is a crucial enzyme that detoxifies lipid peroxides, and its inactivation is a hallmark of ferroptosis.[4][6] Liproxstatin-1 has been demonstrated to restore GPX4 levels that are reduced during ferroptotic insults.[1][2][7] This restoration is a key component of its cytoprotective effect.
-
Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4): ACSL4 is an enzyme that enriches cellular membranes with polyunsaturated fatty acids, making them more susceptible to peroxidation.[3] In some models, Liproxstatin-1 treatment has been associated with a decrease in ACSL4 expression.[8]
-
Transferrin Receptor 1 (TfR1): TfR1 is responsible for the uptake of transferrin-bound iron into the cell. Increased TfR1 expression can lead to higher intracellular iron levels, sensitizing cells to ferroptosis. Some studies have shown that Liproxstatin-1 can help to balance the expression of TfR1.[9]
-
Ferritin: Ferritin is the primary intracellular iron storage protein.[3] Its degradation through a process called ferritinophagy releases iron into the labile pool, promoting ferroptosis. The effects of Liproxstatin-1 on ferritin levels can be context-dependent, but by preventing the downstream consequences of iron overload, it helps maintain cellular homeostasis.[10]
Quantitative Data Summary
The following tables summarize quantitative findings from various studies on the effects of Liproxstatin-1.
Table 1: Effect of Liproxstatin-1 on Protein Expression
| Protein | Cell/Tissue Type | Condition | Treatment | Change in Protein Level | Reference |
| GPX4 | Myocardium | Ischemia/Reperfusion | Liproxstatin-1 | Restored to near-normal levels | [1] |
| GPX4 | Oligodendrocytes | RSL-3 induced ferroptosis | Liproxstatin-1 | Restored to normal levels | [2][7] |
| GPX4 | Rat Spinal Cord | CFA-induced inflammation | Liproxstatin-1 | Increased | [8] |
| ACSL4 | Rat Spinal Cord | CFA-induced inflammation | Liproxstatin-1 | Decreased | [8] |
| VDAC1 | Myocardium | Ischemia/Reperfusion | Liproxstatin-1 | Reduced levels | [1] |
| xCT (SLC7A11) | Mouse Hippocampus | LPS-induced inflammation | Liproxstatin-1 | Regulated | [10] |
| Ferritin (Fth) | Mouse Hippocampus | LPS-induced inflammation | Liproxstatin-1 | Regulated | [10] |
Table 2: Effect of Liproxstatin-1 on Cellular Markers of Ferroptosis and Iron Overload
| Marker | Cell/Tissue Type | Condition | Treatment | Outcome | Reference |
| Lipid Peroxidation | Oligodendrocytes | RSL-3 induced ferroptosis | Liproxstatin-1 | Inhibited | [2][7] |
| Mitochondrial ROS | Myocardium | Ischemia/Reperfusion | Liproxstatin-1 | Decreased production | [1] |
| Malondialdehyde (MDA) | Rat Pancreas | Hypertriglyceridemic Pancreatitis | Liproxstatin-1 | Reduced levels | [6] |
| Intracellular Iron | Rat Spinal Cord | CFA-induced inflammation | Liproxstatin-1 | Decreased levels | [8] |
| Glutathione (GSH) | Rat Pancreas | Hypertriglyceridemic Pancreatitis | Liproxstatin-1 | Recovered levels | [6] |
Signaling Pathways and Experimental Workflows
Ferroptosis Signaling Pathway
The following diagram illustrates the central role of iron in the ferroptosis pathway and the point of intervention for Liproxstatin-1.
Experimental Workflow
The diagram below outlines a typical experimental workflow to investigate the effects of Liproxstatin-1 on iron metabolism and ferroptosis.
Experimental Protocols
Measurement of Intracellular Iron Levels by ICP-MS
This protocol provides a highly sensitive method for quantifying total intracellular iron.
-
Cell Harvesting: Pellet cells by centrifugation at 800 x g for 5 minutes at 20°C.[11]
-
Cell Lysis: Remove the supernatant and lyse the cell pellet in 250 µL of RIPA buffer supplemented with 1% protease and phosphatase inhibitors.[11]
-
Protein Quantification: Measure the protein concentration of the lysate using a BCA assay for later normalization.[11]
-
Acid Digestion: Combine the cell lysate with 0.5 mL of trace metal-grade concentrated nitric acid (HNO3).[11]
-
Heating: Heat the samples at 50°C for 1 hour to ensure complete digestion.[11]
-
Dilution: Transfer the digested samples to 15 mL centrifuge tubes and dilute with 4.45 mL of purified water.[11]
-
Internal Standard: Spike samples with an internal standard (e.g., 50 µL of 5 µg/L gallium).[11]
-
Analysis: Determine iron concentrations using an Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).[11]
-
Normalization: Normalize the measured iron concentrations to the total protein content determined in step 3.[11]
Western Blotting for Ferroptosis-Related Proteins
This protocol is used to assess changes in the expression levels of key proteins.
-
Protein Extraction: Lyse treated cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-GPX4, anti-ACSL4, anti-TfR1, anti-Ferritin) diluted in blocking buffer.[12][13][14][15]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).
Assessment of Lipid Peroxidation using C11-BODIPY 581/591
This fluorescent probe is widely used to detect lipid peroxidation in live cells.[15]
-
Cell Seeding: Seed cells in a suitable format for microscopy or flow cytometry (e.g., glass-bottom dishes or 96-well plates).
-
Treatment: Treat cells with the ferroptosis inducer and/or Liproxstatin-1 as per the experimental design.
-
Probe Loading: Towards the end of the treatment period, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM. Incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Imaging/Analysis:
-
Microscopy: Image the cells immediately using a fluorescence microscope. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, measuring the shift in fluorescence from the red to the green channel.
-
Conclusion and Future Directions
This compound is a powerful tool for studying and inhibiting ferroptosis. Its mechanism, centered on the suppression of lipid peroxidation, indirectly but profoundly impacts the cellular consequences of iron dysregulation.[1][2] By restoring the levels of critical antioxidant enzymes like GPX4 and mitigating the damage caused by the labile iron pool, Liproxstatin-1 provides a robust cytoprotective effect against iron-dependent cell death.[1][7]
For drug development professionals, the ability of Liproxstatin-1 to counteract ferroptosis highlights a promising therapeutic avenue for a range of pathologies, including ischemia-reperfusion injury, neurodegenerative diseases, and certain types of cancer where iron-mediated cell death is a contributing factor.[1][4][16] Future research should continue to elucidate the precise molecular interactions of Liproxstatin-1 and explore its therapeutic potential in preclinical and clinical settings.
References
- 1. Ferroptosis inhibitor, liproxstatin-1, protects the myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and rescuing GPX4 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Iron Metabolism in Ferroptosis [frontiersin.org]
- 4. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Liproxstatin-1 attenuates acute hypertriglyceridemic pancreatitis through inhibiting ferroptosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrathecal liproxstatin-1 delivery inhibits ferroptosis and attenuates mechanical and thermal hypersensitivities in rats with complete Freund’s adjuvant-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Ferroptosis Inhibitor Liproxstatin-1 Ameliorates LPS-Induced Cognitive Impairment in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular iron measurements by ICP-MS [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
- 14. Ferroptosis Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 15. Characteristics and Biomarkers of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Optimal Concentration of Liproxstatin-1 Hydrochloride for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Liproxstatin-1 hydrochloride is a potent and specific inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Its ability to prevent this cell death pathway makes it a valuable tool in studying cellular demise and a potential therapeutic agent for diseases associated with ferroptosis. This document provides detailed application notes and protocols for the optimal use of this compound in cell culture.
Introduction to this compound
This compound is a spiroquinoxalinamine derivative that acts as a radical-trapping antioxidant, effectively suppressing lipid peroxidation.[3] It has a reported half-maximal inhibitory concentration (IC50) of 22 nM for ferroptotic cell death.[1][2][4] This potent activity allows for its use at low nanomolar concentrations in various cell culture models to protect against ferroptosis induced by agents such as erastin, RSL3, and buthionine sulfoximine (BSO).[1][4]
Mechanism of Action: Inhibition of Ferroptosis
This compound prevents ferroptotic cell death by inhibiting the accumulation of lipid reactive oxygen species (ROS). The central regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides.[5] Ferroptosis can be initiated through the inhibition of System Xc-, which blocks the uptake of cystine, a precursor for the antioxidant glutathione (GSH), or by direct inhibition of GPX4. When GPX4 is inactivated, lipid peroxides accumulate, leading to cell death. Liproxstatin-1 acts as a radical-trapping antioxidant, intercepting lipid peroxyl radicals to break the chain reaction of lipid peroxidation, thereby preventing cell death.
Caption: Mechanism of Liproxstatin-1 in preventing ferroptosis.
Optimal Concentrations for Cell Culture
The optimal concentration of this compound can vary depending on the cell type, the inducer of ferroptosis, and the experimental duration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. The following table summarizes effective concentrations from various studies.
| Cell Line | Ferroptosis Inducer | Effective Concentration of Liproxstatin-1 HCl | Reference |
| Gpx4-/- Mouse Embryonic Fibroblasts | Genetic deletion of Gpx4 | 22 nM (IC50) | [1][4] |
| Gpx4-/- Mouse Embryonic Fibroblasts | RSL3 (0.5 µM), Erastin (1 µM), BSO (10 µM) | 50 nM (complete prevention of lipid peroxidation), 200 nM (dose-dependent protection) | [1][4] |
| Human Renal Proximal Tubule Cells | RSL3 | Not specified, potent protection | |
| U251 Human Glioblastoma Cells | S63845 + A1331852 | Not specified, complete protection | [4] |
| Isolated Perfused Mouse Hearts | Ischemia/Reperfusion | 200 nM | [3] |
| HK-2 Human Kidney Cells | Erastin | 1 µM | [6] |
| Caco-2 Human Colon Carcinoma Cells | Hypoxia/Reoxygenation | 200 nM | [7] |
| OLN-93 Oligodendrocyte Cell Line | RSL-3 (7.89 µM) | 1 µM | [8] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[1]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution (MW: 377.31 g/mol ), dissolve 3.77 mg of the powder in 1 mL of DMSO.
-
To aid dissolution, the solution can be warmed at 37°C for 10 minutes and/or sonicated.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for several months.[1] For long-term storage (up to 1 year), -80°C is recommended.[9]
-
Caption: Workflow for preparing this compound stock solution.
General Protocol for Ferroptosis Inhibition Assay
This protocol provides a general guideline for assessing the inhibitory effect of this compound on ferroptosis.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Ferroptosis inducer (e.g., Erastin, RSL3)
-
This compound stock solution
-
96-well plates
-
Assay reagent for cell viability (e.g., WST-1, MTT, or LDH release kit)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[6] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Pre-treatment (Optional but Recommended): Some protocols recommend pre-treating the cells with this compound for a few hours (e.g., 1-12 hours) before adding the ferroptosis inducer.[7] Dilute the this compound stock solution in fresh culture medium to the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing Liproxstatin-1.
-
Induction of Ferroptosis: Prepare solutions of the ferroptosis inducer in culture medium, with or without the corresponding concentrations of this compound. Remove the medium from the wells and add 100 µL of these solutions. Include appropriate controls:
-
Vehicle control (medium with DMSO)
-
Liproxstatin-1 only control
-
Ferroptosis inducer only control
-
-
Incubation: Incubate the plate for the desired period (e.g., 12-72 hours), depending on the cell type and the ferroptosis inducer used.[1][6]
-
Assessment of Cell Viability: Quantify cell viability using a suitable assay according to the manufacturer's instructions. For example, using a WST-1 assay, add 10 µL of the WST-1 reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm.[10]
-
Caption: General workflow for a ferroptosis inhibition assay.
Protocol for Measurement of Lipid Peroxidation
Lipid peroxidation is a key feature of ferroptosis. This can be assessed by measuring malondialdehyde (MDA) levels or by using fluorescent probes.
-
Measurement of Malondialdehyde (MDA):
-
Culture and treat cells as described in the ferroptosis inhibition assay protocol.
-
Collect cell pellets by centrifugation.
-
Lyse the cells according to the instructions of a commercially available MDA assay kit.
-
Perform the assay by mixing the cell lysate with the provided reagents, which typically involves a reaction that generates a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a microplate reader.[6][8]
-
-
Fluorescent Probe-based Assay (e.g., using BODIPY™ 581/591 C11):
-
Culture and treat cells in a suitable format for fluorescence microscopy or flow cytometry.
-
At the end of the treatment period, load the cells with the fluorescent probe (e.g., 1-10 µM BODIPY™ 581/591 C11) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Analyze the cells by fluorescence microscopy or flow cytometry. In the presence of lipid peroxidation, the fluorescence of BODIPY™ 581/591 C11 shifts from red to green.
-
Concluding Remarks
This compound is a highly effective and specific inhibitor of ferroptosis, making it an indispensable tool for studying this form of cell death. The optimal concentration and experimental conditions should be empirically determined for each cell type and experimental setup. The protocols provided here serve as a general guideline to facilitate the successful application of this compound in cell culture experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ferroptosis inhibitor, liproxstatin-1, protects the myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and rescuing GPX4 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The Ferroptosis Pathway | Rockland [rockland.com]
- 6. Liproxstatin-1 Alleviated Ischemia/Reperfusion-Induced Acute Kidney Injury via Inhibiting Ferroptosis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liproxstatin-1 | ferroptosis inhibitor | TargetMol [targetmol.com]
- 10. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
Application Notes and Protocols for Western Blot Analysis of GPX4 Expression Following Liproxstatin-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides.[1] Liproxstatin-1 is a potent inhibitor of ferroptosis, and its mechanism of action is closely linked to the modulation of GPX4 activity and expression.[1][2] This document provides detailed application notes and protocols for the analysis of GPX4 protein expression by Western blot in response to Liproxstatin-1 treatment.
Principle of the Assay
Western blotting is a widely used technique to detect specific proteins in a sample. In this application, the expression level of GPX4 is quantified in cells or tissues that have been treated with Liproxstatin-1, often in a model where ferroptosis is induced. The protocol involves preparing protein lysates, separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing for GPX4 using a specific primary antibody. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection and quantification.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ferroptosis signaling pathway involving GPX4 and the general workflow for a Western blot experiment to analyze the effects of Liproxstatin-1.
Caption: Ferroptosis signaling pathway highlighting the role of GPX4 and Liproxstatin-1.
Caption: Step-by-step workflow for Western blot analysis of GPX4.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effect of Liproxstatin-1 on GPX4 protein expression from various studies. The values are presented as relative changes compared to control conditions.
| Cell/Tissue Type | Condition | Treatment | GPX4 Protein Expression (Fold Change vs. Control) | Reference |
| Mouse Myocardium | Ischemia/Reperfusion | Liproxstatin-1 (200 nM) | ~1.5 - 2.0 fold increase vs. I/R group | [2] |
| OLN93 Oligodendrocytes | RSL-3 (GPX4 inhibitor) | Liproxstatin-1 (1 µM) | Restoration to near-control levels | [3][4] |
| Mouse Liver | High-Fat High-Fructose Diet | Liproxstatin-1 (10 mg/kg/day) | ~1.5 fold increase vs. diet group | [5] |
| Human Kidney Cells (HK-2) | GPX4 Knockdown | Liproxstatin-1 | Partial rescue of GPX4 expression | Not specified |
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask to ensure they are in the logarithmic growth phase at the time of treatment. For example, seed K562 cells at a density of 1x10^4 cells/well in a 96-well plate for viability assays or 2x10^5 cells/ml in 6-well plates for protein extraction.[6]
-
Ferroptosis Induction (Optional): To study the protective effects of Liproxstatin-1, induce ferroptosis using an agent like RSL3 (a GPX4 inhibitor) or erastin. The concentration and duration of treatment should be optimized for the specific cell line. For instance, OLN93 oligodendrocytes can be treated with RSL-3 at a concentration range of 0–100 μM.[4]
-
Liproxstatin-1 Treatment: Prepare a stock solution of Liproxstatin-1 in DMSO.[7] Dilute the stock solution in culture medium to the desired final concentration (e.g., 22 nM to 200 nM).[7] Treat the cells with Liproxstatin-1, either alone or in combination with a ferroptosis inducer, for the desired duration (e.g., 24 or 48 hours).[6]
-
Controls: Include appropriate controls in your experiment:
-
Vehicle control (cells treated with the same concentration of DMSO used for Liproxstatin-1).
-
Untreated control.
-
Positive control for ferroptosis (cells treated with the inducer alone).
-
B. Protein Extraction
-
Cell Lysis:
-
For adherent cells, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, centrifuge to pellet the cells, wash with PBS, and resuspend in lysis buffer.
-
-
Homogenization: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
C. Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 12% or 15% SDS-polyacrylamide gel. For proteins with smaller molecular weights like GPX4, a 15% gel is recommended.
-
Include a pre-stained protein ladder to monitor the migration of proteins.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane. A 0.22 µm pore size is recommended for smaller proteins.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100 V for 1 hour in a wet transfer system).
-
-
Blocking:
-
After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (e.g., 1:5000 to 1:10,000) for 1 hour at room temperature.[9]
-
-
Washing: Repeat the washing step as described in C.6.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the GPX4 band intensity to a loading control protein (e.g., GAPDH or β-actin) to account for variations in protein loading.
-
Calculate the relative fold change in GPX4 expression between different treatment groups.[9]
-
References
- 1. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis inhibitor, liproxstatin-1, protects the myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and rescuing GPX4 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liproxstatin-1 induces cell cycle arrest, apoptosis, and caspase-3/GSDME-dependent secondary pyroptosis in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for CCK-8 and MTT Cell Viability Assays with Liproxstatin-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing cell viability using the Cell Counting Kit-8 (CCK-8) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays in the presence of Liproxstatin-1 hydrochloride, a potent inhibitor of ferroptosis.
Introduction to Cell Viability Assays
Cell viability assays are crucial tools for evaluating the effects of chemical compounds on cellular health. The CCK-8 and MTT assays are two widely used colorimetric methods that indirectly measure cell viability by assessing the metabolic activity of a cell population.[1][2]
-
MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[3] The resulting formazan must be solubilized before the absorbance is read.[3]
-
CCK-8 Assay: This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a water-soluble orange formazan dye.[4][5] This assay is generally considered more sensitive and convenient than the MTT assay as it does not require a solubilization step.[4][6]
This compound: A Potent Ferroptosis Inhibitor
This compound is a potent and selective inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[7][8] It acts as a radical-trapping antioxidant, preventing lipid peroxidation within cellular membranes.[9] Liproxstatin-1 has been shown to inhibit ferroptotic cell death with a low nanomolar IC50 value of 22 nM.[7][10] It is a valuable tool for studying the role of ferroptosis in various disease models and for identifying potential therapeutic agents that modulate this cell death pathway.
Data Presentation
Table 1: Comparison of CCK-8 and MTT Assays
| Feature | CCK-8 Assay | MTT Assay |
| Principle | Reduction of water-soluble WST-8 to orange formazan by cellular dehydrogenases[4][5] | Reduction of MTT to insoluble purple formazan by mitochondrial dehydrogenases[3] |
| Formazan Solubility | Water-soluble[4] | Insoluble (requires solubilization step)[3] |
| Sensitivity | Higher than MTT[4][6] | Moderate[4] |
| Toxicity | Low cytotoxicity, allowing for longer incubation times[4][11] | Reagents can be toxic to cells[11] |
| Procedure | Simpler, one-step addition of reagent[5] | Multi-step, requires solubilization of formazan crystals[3][12] |
| Absorbance Maximum | ~450 nm[4][5] | ~570 nm[3][12] |
Table 2: Recommended Concentration Ranges for this compound
| Application | Recommended Concentration Range | Notes |
| Inhibition of Ferroptosis (in vitro) | 20 nM - 1 µM | The optimal concentration may vary depending on the cell type and the ferroptosis-inducing agent used. An IC50 of 22 nM has been reported for inhibiting ferroptotic cell death.[7][10] |
| Cell Viability Assays | 100 nM - 1 µM | It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. |
Experimental Protocols
I. CCK-8 Cell Viability Assay Protocol
This protocol is a general guideline and may need to be optimized for specific cell types and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Ferroptosis-inducing agent (e.g., Erastin, RSL3) (optional)
-
96-well microplates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound and/or a ferroptosis-inducing agent in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound solutions to the respective wells.
-
Include appropriate controls: untreated cells (vehicle control) and medium-only wells (blank control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Reagent Addition:
-
Incubation:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
II. MTT Cell Viability Assay Protocol
This protocol is a general guideline and may need to be optimized for specific cell types and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Ferroptosis-inducing agent (e.g., Erastin, RSL3) (optional)
-
96-well microplates
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[15]
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the CCK-8 assay (Step I.1). A typical seeding density is between 1 x 10^4 and 1 x 10^5 cells/well.[15]
-
-
Compound Treatment:
-
Follow the same procedure as for the CCK-8 assay (Step I.2).
-
-
MTT Reagent Addition:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals or the cells.
-
Add 100-150 µL of solubilization solution to each well.[3][14]
-
Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3][14]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate cell viability using the same formula as for the CCK-8 assay.
-
Mandatory Visualizations
Caption: Ferroptosis pathway and Liproxstatin-1 inhibition.
Caption: CCK-8 and MTT experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 6. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. glpbio.com [glpbio.com]
- 10. selleckchem.com [selleckchem.com]
- 11. youtube.com [youtube.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ptglab.com [ptglab.com]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Troubleshooting & Optimization
How to prevent Liproxstatin-1 hydrochloride precipitation in culture
Welcome to the technical support center for Liproxstatin-1 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments and troubleshooting common issues, such as precipitation in culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] It functions by scavenging lipid peroxides, thereby preventing the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[2][3] Its potent anti-ferroptotic activity, with an IC50 of approximately 22 nM, makes it a valuable tool for studying the role of ferroptosis in various physiological and pathological processes.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO) and has some solubility in water.[4][5] It is generally considered insoluble in ethanol. For cell culture experiments, preparing a concentrated stock solution in high-quality, anhydrous DMSO is the recommended starting point.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to a concentration of 10-50 mM.[3] To aid dissolution, you can warm the solution to 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a short period.[2] It is crucial to ensure the powder is completely dissolved before storing.
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[3] For short-term storage, -20°C is also acceptable.
Troubleshooting Guide: Preventing Precipitation in Culture
Precipitation of this compound in cell culture medium is a common issue that can significantly impact experimental results. This guide provides potential causes and solutions to help you mitigate this problem.
Problem: I observed precipitation after adding this compound to my cell culture medium.
Potential Cause 1: High Final Concentration of this compound
While the compound is soluble in DMSO, its solubility in aqueous-based culture media is significantly lower. Adding a large volume of a highly concentrated stock solution directly to the medium can cause the local concentration to exceed its solubility limit, leading to precipitation.
-
Solution:
-
Serial Dilution: Instead of adding the stock solution directly to your final culture volume, perform a serial dilution. First, dilute the DMSO stock solution into a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to your final culture volume.
-
Lower Working Concentration: If possible, use the lowest effective concentration of this compound for your experiment. The typical working concentration for inhibiting ferroptosis is in the nanomolar range (e.g., 50-200 nM), which is well below the solubility limit in aqueous solutions.[1][2]
-
Potential Cause 2: High Final Concentration of DMSO
DMSO is a common solvent for water-insoluble compounds, but it can be toxic to cells at higher concentrations and can also affect the solubility of other media components. A high final DMSO concentration can contribute to compound precipitation.
-
Solution:
-
Maintain Low DMSO Concentration: Aim for a final DMSO concentration in your culture medium of less than 0.5%, and ideally at or below 0.1%.[3] To achieve this, you may need to prepare a more dilute stock solution.
-
Vehicle Control: Always include a vehicle control in your experiments with the same final concentration of DMSO to account for any solvent effects.
-
Potential Cause 3: Interaction with Media Components
Cell culture media are complex mixtures of salts, amino acids, vitamins, and, often, serum. This compound may interact with these components, leading to the formation of insoluble complexes.
-
Solution:
-
Pre-warm Media: Always use culture medium that has been pre-warmed to 37°C. Adding a cold solution to a warm one can cause temperature shocks that reduce the solubility of compounds.
-
Serum Considerations: If using serum, be aware that proteins in the serum can sometimes bind to small molecules, affecting their availability and solubility. While serum can sometimes help solubilize hydrophobic compounds, it can also contribute to precipitation. If you suspect serum is an issue, you can try reducing the serum concentration or using a serum-free medium if your cell line permits.
-
Order of Addition: When preparing your final working solution, add the this compound solution to the culture medium, not the other way around. Add it slowly while gently swirling the medium to ensure rapid and even distribution.
-
Potential Cause 4: pH of the Culture Medium
The pH of the culture medium is critical for cell health and can also affect the solubility of dissolved compounds. The hydrochloride salt form of Liproxstatin-1 suggests it is more soluble at a slightly acidic pH.
-
Solution:
-
Ensure Proper pH: Before use, ensure your culture medium is properly buffered and at the correct physiological pH (typically 7.2-7.4). Improperly stored or handled media can experience pH shifts.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Reference |
| DMSO | ≥ 10.5 mg/mL | [2] |
| DMSO | 100 mM | |
| Water | ≥ 18.85 mg/mL | [4] |
| Ethanol | Insoluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the powder is completely dissolved. If necessary, warm the tube to 37°C for 10 minutes or sonicate briefly.
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solution and Treatment of Cells
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (containing serum, if applicable)
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture. Remember to account for the final volume of the culture.
-
Intermediate Dilution (Recommended): a. In a sterile tube, add a small volume of pre-warmed complete culture medium (e.g., 100 µL). b. Add the calculated volume of the this compound stock solution to the medium and mix gently by pipetting.
-
Final Dilution: a. Add the intermediate dilution (or the stock solution directly if not performing an intermediate dilution) to the final volume of pre-warmed complete culture medium in your cell culture plate or flask. b. Add the solution dropwise while gently swirling the plate/flask to ensure immediate and thorough mixing.
-
Return the cells to the incubator for the desired treatment duration.
-
Visualizations
Caption: A flowchart outlining the key steps for preparing and using this compound in cell culture experiments.
Caption: A logic diagram illustrating potential causes and corresponding solutions for this compound precipitation.
References
Technical Support Center: Liproxstatin-1 Hydrochloride in Neuroprotection Assays
Welcome to the technical support center for Liproxstatin-1 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this compound for neuroprotection, with a specific focus on optimizing incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in neuroprotection?
A1: this compound is a potent and selective inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1] It functions by suppressing lipid peroxidation, thereby protecting cells from ferroptotic death.[1][2] Its high potency is demonstrated by an IC50 value of 22 nM for inhibiting ferroptosis.[3][4] In the context of neuroprotection, Liproxstatin-1 protects neuronal cells from damage caused by conditions like subarachnoid hemorrhage, ischemic stroke, and neuroinflammation by preventing this lipid peroxidation cascade.[5][6][7]
Q2: How do I properly dissolve and store this compound?
A2: this compound is insoluble in water.[8] For experimental use, it should be dissolved in a suitable organic solvent.
-
Solubility Profile:
-
Storage Recommendations:
Q3: What is the key signaling pathway targeted by Liproxstatin-1?
A3: The primary pathway influenced by Liproxstatin-1 is the Glutathione Peroxidase 4 (GPX4)-mediated ferroptosis defense system. GPX4 is a crucial enzyme that neutralizes lipid peroxides. Many ferroptosis inducers, such as RSL3, work by inhibiting GPX4. Liproxstatin-1 acts downstream of GPX4 inhibition, likely by trapping lipid peroxyl radicals, thus preventing the chain reaction of lipid peroxidation.[2][9] It has been shown to preserve GPX4 levels and restore antioxidant capabilities in various models.[5][10]
Figure 1: Simplified signaling pathway of Liproxstatin-1 neuroprotection.
Troubleshooting Guides
Issue 1: No Neuroprotective Effect Observed
Possible Cause 1: Suboptimal Incubation Time. The optimal incubation time for Liproxstatin-1 can vary significantly depending on the experimental model, the ferroptosis inducer used, and the cell type.
-
Pre-incubation vs. Co-incubation:
-
Pre-incubation: Treating cells with Liproxstatin-1 before adding the ferroptosis inducer can allow the compound to accumulate intracellularly. A pre-incubation time of 2 hours has been shown to be effective in neuroblastoma cells before treatment with Erastin or RSL3.[11]
-
Co-incubation: Adding Liproxstatin-1 at the same time as the inducer is also common. Studies have shown protection with co-incubation for periods ranging from 10 to 72 hours.[1][4][9]
-
-
Recommendation: Perform a time-course experiment. Test various pre-incubation times (e.g., 30 min, 1h, 2h, 4h) followed by a fixed inducer exposure time. Also, test different co-incubation durations (e.g., 12h, 24h, 48h, 72h).
Possible Cause 2: Inappropriate Concentration. Liproxstatin-1 is potent, and the effective concentration for neuroprotection is typically in the nanomolar range.
-
Effective Concentrations:
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell type and inducer. Start with a range from 10 nM to 500 nM.
Possible Cause 3: Cell Death is Not Ferroptotic. Liproxstatin-1 is highly selective for ferroptosis. It will not rescue cell death caused by other mechanisms like apoptosis or necroptosis. For instance, it fails to rescue cell death induced by staurosporine (an apoptosis inducer) or H2O2.[1][4]
-
Recommendation: Use positive and negative controls.
-
Positive Control: Use a known ferroptosis inducer like RSL3 or Erastin.
-
Negative Control: Use an apoptosis inducer (e.g., Staurosporine) or a necroptosis inducer (e.g., TNF-α + z-VAD-FMK) to confirm that Liproxstatin-1 does not inhibit these pathways.
-
Consider using other ferroptosis inhibitors (e.g., Ferrostatin-1) to confirm the cell death mechanism.
-
Issue 2: Observed Cellular Toxicity or Off-Target Effects
Possible Cause 1: High Concentration. While effective at nanomolar concentrations for inhibiting ferroptosis, much higher micromolar concentrations of Liproxstatin-1 have been reported to induce off-target effects, including cell cycle arrest and apoptosis in some cancer cell lines (e.g., K562 leukemia cells at 10-20 µM).[12]
-
Recommendation: Avoid using concentrations in the micromolar range unless investigating anti-cancer properties. For neuroprotection, stay within the low-to-mid nanomolar range (20-200 nM).
Possible Cause 2: Differentiated vs. Undifferentiated Cells. The differentiation state of neuronal cells can impact their susceptibility to ferroptosis and their response to inhibitors. One study found that while Liproxstatin-1 could rescue undifferentiated neuroblastoma cells from RSL3-induced death, it failed to protect differentiated cells.[13]
-
Recommendation: Characterize the differentiation state of your cells. If using a protocol for neuronal differentiation (e.g., with retinoic acid), be aware that the cellular response to Liproxstatin-1 may change.[13] Test the efficacy of Liproxstatin-1 at different stages of differentiation.
Experimental Protocols & Data
General In Vitro Protocol for Optimizing Incubation Time
This protocol provides a framework for testing Liproxstatin-1 in a neuronal cell line (e.g., HT22, SH-SY5Y).
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis. Allow cells to adhere overnight.
-
Liproxstatin-1 Pre-treatment (for pre-incubation optimization):
-
Prepare serial dilutions of Liproxstatin-1 (e.g., 20 nM, 50 nM, 100 nM, 200 nM).
-
Remove old media and add fresh media containing the desired Liproxstatin-1 concentration.
-
Incubate for various time points (e.g., 1, 2, 4 hours).
-
-
Induction of Ferroptosis:
-
Add the ferroptosis inducer (e.g., 1 µM RSL3 or 10 µM Erastin) directly to the wells already containing Liproxstatin-1.
-
For co-incubation experiments, add Liproxstatin-1 and the inducer simultaneously.
-
-
Incubation: Incubate for a predetermined time (e.g., 24 hours). This time should be sufficient to induce significant cell death in the "inducer only" control group.
-
Assessment of Cell Viability: Measure cell viability using an appropriate assay (e.g., CCK-8, MTT, or LDH release assay).[4][5]
Figure 2: General workflow for optimizing Liproxstatin-1 incubation time.
Summary of Experimental Conditions from Literature
The following tables summarize concentrations and incubation times reported in various neuroprotection and related studies.
Table 1: In Vitro Neuroprotection Studies
| Cell Line | Ferroptosis Inducer | Liproxstatin-1 Conc. | Incubation Time | Outcome | Reference |
| HT22 | Hemin (200 µmol/L) | 200 nmol/L | 24 hours | Rescued cell viability, inhibited lipid peroxidation | [5] |
| HT22 | Glutamate (5 mM) | 100 nM | 10 hours | Prevented cell death | [9] |
| N2A | Erastin (10 µM) / RSL3 (5 µM) | 10 µM (pre-incubation) | 2 hours pre-incubation, then 24 hours with inducer | Suppressed ROS level | [11] |
| OLN93 | RSL-3 (7.89 µM) | 1 µM | 24 hours (co-incubation) | Inhibited mitochondrial lipid peroxidation, restored GSH | [14][15] |
Table 2: General In Vitro Ferroptosis Inhibition Studies
| Cell Line | Ferroptosis Inducer | Liproxstatin-1 Conc. | Incubation Time | Outcome | Reference |
| Gpx4-/- | BSO (10 µM), Erastin (1 µM), RSL3 (0.5 µM) | 200 nM | 72 hours | Dose-dependently protected against cell death | [1][4] |
| Gpx4-/- | N/A | 50 nM | 72 hours | Completely prevented lipid peroxidation | [1][4] |
Table 3: In Vivo Neuroprotection Studies
| Animal Model | Condition | Liproxstatin-1 Dosage | Administration Route | Outcome | Reference |
| Mice | Subarachnoid Hemorrhage | Not specified | Not specified | Attenuated neurological deficits and brain edema | [5][6] |
| Aged Mice | Perioperative Neurocognitive Dysfunction | Daily injections for 5 days | Intrathecal | Improved cognitive performance, restored neurons | [10][16] |
| Mice | LPS-induced Cognitive Impairment | Not specified | Not specified | Ameliorated memory deficits, decreased microglia activation | [17][18] |
| Rats | Inflammatory Pain | Not specified | Intrathecal | Attenuated mechanical and thermal hypersensitivities | [2] |
References
- 1. apexbt.com [apexbt.com]
- 2. Intrathecal liproxstatin-1 delivery inhibits ferroptosis and attenuates mechanical and thermal hypersensitivities in rats with complete Freund’s adjuvant-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Selective Ferroptosis Inhibitor Liproxstatin-1 Attenuates Neurological Deficits and Neuroinflammation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Ferroptosis Inhibitor Liproxstatin-1 Attenuates Neurological Deficits and Neuroinflammation After Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-formyl-utp.com [5-formyl-utp.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of Hippocampal Neuronal Ferroptosis by Liproxstatin-1 Improves Learning and Memory Function in Aged Mice with Perioperative Neurocognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Shortage of FTH Induces ROS and Sensitizes RAS-Proficient Neuroblastoma N2A Cells to Ferroptosis [mdpi.com]
- 12. Liproxstatin-1 induces cell cycle arrest, apoptosis, and caspase-3/GSDME-dependent secondary pyroptosis in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Considerations for Using Neuroblastoma Cell Lines to Examine the Roles of Iron and Ferroptosis in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Potential off-target effects of Liproxstatin-1 hydrochloride in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Liproxstatin-1 hydrochloride in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cells are dying after treatment with Liproxstatin-1, but they are not showing the typical signs of ferroptosis. What could be happening?
A1: While Liproxstatin-1 is a well-known inhibitor of ferroptosis, recent studies have revealed that it can induce other forms of cell death in cancer cells, particularly at higher concentrations. In K562 leukemia cells, Liproxstatin-1 has been shown to cause cell cycle arrest, apoptosis, and even a switch to pyroptosis, independent of its anti-ferroptotic activity.[1][2] You may be observing one of these off-target effects. We recommend performing assays to detect markers of apoptosis (e.g., caspase-3 cleavage, Annexin V staining) and pyroptosis (e.g., GSDME cleavage, LDH release).
Q2: I am observing unexpected changes in gene and protein expression related to apoptosis and cell cycle after Liproxstatin-1 treatment. Is this a known off-target effect?
A2: Yes, this is a documented off-target effect. RNA sequencing of K562 cells treated with Liproxstatin-1 revealed significant changes in pathways associated with the G1/S transition of the mitotic cell cycle, as well as both extrinsic and intrinsic apoptotic signaling pathways.[1] Key upregulated proteins include p21WAF1/CIP1 (a cell cycle inhibitor), BAX (a pro-apoptotic protein), and TNF-α (an extrinsic apoptosis inducer).[1][3]
Q3: At what concentrations are the off-target effects of Liproxstatin-1 observed?
A3: The pro-apoptotic and pro-pyroptotic effects of Liproxstatin-1 have been observed in K562 leukemia cells at concentrations in the micromolar range. The half-maximal inhibitory concentration (IC50) for cell viability was found to be 11.4 µM at 24 hours and 8.1 µM at 48 hours.[1] These concentrations are significantly higher than the nanomolar concentrations typically required to inhibit ferroptosis.
Q4: Can Liproxstatin-1 induce endoplasmic reticulum (ER) stress and autophagy?
A4: Yes, studies have shown that Liproxstatin-1 treatment can lead to endoplasmic reticulum stress and the induction of autophagy in K562 cells.[1] While the exact mechanisms are still under investigation, these processes are likely involved in the observed off-target cell death.
Q5: My cells are swelling and rupturing after high-dose Liproxstatin-1 treatment, which doesn't look like typical apoptosis. What is this phenomenon?
A5: This morphological change is characteristic of pyroptosis. In K562 cells, Liproxstatin-1-induced apoptosis can switch to secondary pyroptosis.[1] This is mediated by the cleavage of Gasdermin E (GSDME) by activated caspase-3. The N-terminal fragment of GSDME then forms pores in the plasma membrane, leading to cell swelling and lysis.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays with Liproxstatin-1.
-
Possible Cause 1: Cell line-dependent sensitivity. The off-target effects of Liproxstatin-1 have been characterized in K562 leukemia cells.[1] Other cancer cell lines may have different sensitivities and may not exhibit the same pro-apoptotic and pro-pyroptotic responses.
-
Troubleshooting Step: Determine the IC50 of Liproxstatin-1 for your specific cell line using a dose-response curve.
-
-
Possible Cause 2: Concentration-dependent effects. Liproxstatin-1 inhibits ferroptosis at low nanomolar concentrations, while it induces apoptosis and pyroptosis at higher micromolar concentrations.
-
Troubleshooting Step: Carefully titrate the concentration of Liproxstatin-1 to delineate between its on-target and off-target effects.
-
-
Possible Cause 3: Purity of the compound. Impurities in the this compound could lead to unexpected biological activities.
-
Troubleshooting Step: Ensure you are using a high-purity compound and consider sourcing from a different supplier if inconsistencies persist.
-
Issue 2: Difficulty in distinguishing between apoptosis and pyroptosis.
-
Possible Cause: Both apoptosis and pyroptosis can be triggered by Liproxstatin-1 and share some common features, such as caspase activation.
-
Troubleshooting Step 1: Assess cell morphology. Use microscopy to observe the cellular morphology. Apoptotic cells typically show membrane blebbing and formation of apoptotic bodies, while pyroptotic cells exhibit swelling and membrane rupture.
-
Troubleshooting Step 2: Measure GSDME cleavage. Perform a western blot to detect the cleaved N-terminal fragment of GSDME, which is a specific marker of pyroptosis.[1]
-
Troubleshooting Step 3: LDH release assay. Pyroptosis results in the release of lactate dehydrogenase (LDH) due to plasma membrane rupture. An LDH release assay can help quantify pyroptotic cell death.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (24 hours) | K562 | 11.4 µM | [1] |
| IC50 (48 hours) | K562 | 8.1 µM | [1] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed K562 cells in a 96-well plate at a density of 5x10^4 cells/well.
-
Treat the cells with a series of Liproxstatin-1 concentrations (e.g., 0, 2, 4, 10, 20, and 40 µM) for 24 and 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for Apoptosis and Pyroptosis Markers
-
Lyse Liproxstatin-1-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BAX, cleaved caspase-3, PARP, GSDME, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Annexin V-FITC/PI Double Staining for Apoptosis
-
Harvest Liproxstatin-1-treated and control cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
Signaling Pathway and Experimental Workflow Diagrams
Caption: On-target mechanism of Liproxstatin-1 in ferroptosis inhibition.
Caption: Off-target signaling of Liproxstatin-1 leading to apoptosis and pyroptosis.
Caption: Experimental workflow to investigate Liproxstatin-1 off-target effects.
References
- 1. Liproxstatin-1 induces cell cycle arrest, apoptosis, and caspase-3/GSDME-dependent secondary pyroptosis in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liproxstatin-1 induces cell cycle arrest, apoptosis, and caspase-3/GSDME-dependent secondary pyroptosis in K562 cells - ProQuest [proquest.com]
- 3. spandidos-publications.com [spandidos-publications.com]
Liproxstatin-1 hydrochloride degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of Liproxstatin-1 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability.[1] When stored under these conditions, the compound is expected to be stable for at least three years.
Q2: How should I store this compound solutions?
A2: Aliquoted stock solutions of this compound in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in DMSO (up to 100 mM) and ethanol. It is insoluble in water. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent inhibitor of ferroptosis, an iron-dependent form of regulated cell death. It functions by preventing lipid peroxidation, a key event in the ferroptotic cascade. The proposed mechanism involves radical-trapping antioxidant activity, where the -NH groups in the molecule donate a hydrogen atom to neutralize lipid peroxyl radicals.
Q5: At what concentration is this compound typically effective in cell culture?
A5: The effective concentration of this compound can vary depending on the cell type and the experimental conditions. However, it has been shown to inhibit ferroptosis in the low nanomolar range, with a reported IC50 of 22 nM in some cell systems.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Inhibitory Activity | 1. Degradation of the compound: Improper storage (e.g., exposure to room temperature for extended periods, multiple freeze-thaw cycles). 2. Incorrect final concentration: Errors in calculation or dilution. | 1. Verify storage conditions: Ensure the compound has been stored at -20°C (powder) or -80°C (solution). Prepare fresh aliquots from a new vial if degradation is suspected. 2. Recalculate and verify concentrations: Double-check all calculations for the preparation of stock and working solutions. |
| Precipitation in Cell Culture Medium | 1. Low solubility in aqueous solutions: this compound is poorly soluble in water. High concentrations of the DMSO stock solution added directly to the medium can cause precipitation. 2. Interaction with media components: Some components of the cell culture medium may reduce the solubility of the compound. | 1. Optimize dilution method: First, dilute the DMSO stock solution in a small volume of medium, vortex gently, and then add this to the final volume of the culture medium. Avoid adding the highly concentrated DMSO stock directly to the full volume. 2. Test different media formulations: If precipitation persists, consider testing the solubility in different basal media. |
| Inconsistent or Unexpected Results | 1. Batch-to-batch variability: The purity and activity of the compound can vary between different manufacturing lots. 2. Cell line-specific effects: The sensitivity to ferroptosis and the efficacy of Liproxstatin-1 can differ significantly between cell lines. 3. Off-target effects: At high concentrations, small molecule inhibitors can sometimes exhibit off-target effects. | 1. Obtain batch-specific information: Refer to the Certificate of Analysis for the specific batch being used to confirm purity. If possible, test new batches against a previously validated batch. 2. Thoroughly characterize your cell line: Determine the baseline sensitivity of your cells to ferroptosis inducers. 3. Perform dose-response experiments: Use the lowest effective concentration of Liproxstatin-1 to minimize the risk of off-target effects. Include appropriate negative and positive controls in your experiments. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, to a 1 mg vial (MW: 377.31 g/mol ), add 265 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol for Assessing the Stability of this compound
This protocol provides a general framework for assessing the chemical stability of this compound under various stress conditions.
-
Materials:
-
This compound
-
DMSO, Ethanol
-
Buffers of varying pH (e.g., pH 4, 7, 9)
-
Hydrogen peroxide (as an oxidizing agent)
-
HPLC system with a suitable column (e.g., C18)
-
UV-Vis spectrophotometer
-
Controlled environment chambers (for temperature and humidity control)
-
Photostability chamber
-
-
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the desired solvents (e.g., DMSO, ethanol) and aqueous buffers at a known concentration.
-
Stress Conditions:
-
Temperature: Store aliquots of the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).
-
pH: Incubate solutions in buffers of different pH values.
-
Light: Expose solutions to controlled UV and visible light in a photostability chamber. Protect control samples from light.
-
Oxidation: Add a low concentration of an oxidizing agent like hydrogen peroxide to the solution.
-
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).
-
Analysis:
-
HPLC Analysis: Use a validated HPLC method to quantify the remaining concentration of this compound and to detect the formation of any degradation products. A C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
UV-Vis Spectroscopy: Scan the samples to observe any changes in the absorbance spectrum, which might indicate degradation.
-
-
Data Evaluation: Compare the results from the stressed samples to the control samples stored under ideal conditions (e.g., -80°C, protected from light). A significant decrease in the parent compound or the appearance of new peaks in the chromatogram indicates degradation.
-
Visualizations
Caption: Mechanism of Liproxstatin-1 in the Ferroptosis Pathway.
Caption: General experimental workflow for testing Liproxstatin-1 efficacy.
Caption: Troubleshooting flowchart for Liproxstatin-1 experiments.
References
Addressing variability in Liproxstatin-1 hydrochloride experimental results
Welcome to the technical support center for Liproxstatin-1 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in experimental outcomes. Here you will find troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
Variability in experimental results with this compound can arise from several factors, from compound handling to assay conditions. This guide provides a structured approach to identifying and resolving these issues.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent IC50 values | - Compound instability: this compound solutions, especially at low concentrations, may degrade over time. - Solubility issues: Poor dissolution can lead to inaccurate concentrations. - Cell density: Variations in cell seeding density can alter the effective inhibitor-to-cell ratio. - Assay timing: The duration of inhibitor treatment and the timing of the viability assessment are critical. | - Fresh solutions: Always prepare fresh stock and working solutions of this compound for each experiment. Do not store diluted solutions for long periods.[1] - Proper solubilization: Ensure complete dissolution of the compound. For the hydrochloride salt, aqueous solutions are possible, but DMSO is commonly used for initial stock solutions.[1][2][3][4] For the free base, DMSO is recommended.[5] Warming the tube at 37°C or using an ultrasonic bath can aid dissolution in DMSO.[1] - Standardized cell seeding: Implement a strict protocol for cell counting and seeding to ensure consistent cell numbers across experiments. - Optimized timing: Determine the optimal treatment duration for your specific cell line and ferroptosis inducer through time-course experiments. |
| Low or no inhibitory effect | - Purity of the compound: Impurities in the this compound can affect its activity. - Incorrect concentration: Errors in dilution calculations or incomplete solubilization. - Cell line resistance: Some cell lines may be inherently resistant to ferroptosis. - Ineffective ferroptosis induction: The chosen ferroptosis inducer (e.g., RSL3, Erastin) may not be potent enough at the concentration used. | - Certificate of Analysis (CoA): Always verify the purity of your this compound batch using the supplier's CoA. - Recalculate and re-prepare: Double-check all calculations and ensure the compound is fully dissolved when preparing solutions. - Positive controls: Use a cell line known to be sensitive to ferroptosis as a positive control. - Dose-response of inducer: Perform a dose-response experiment for your ferroptosis inducer to determine the optimal concentration for your cell line. |
| High background in lipid peroxidation assays | - Autoxidation of probe: The fluorescent probe (e.g., C11-BODIPY) can auto-oxidize, leading to high background signal. - Cell stress: Sub-optimal cell culture conditions can induce baseline lipid peroxidation. - Light exposure: Fluorescent probes are sensitive to light. | - Minimize probe incubation time: Incubate cells with the probe for the shortest time necessary to achieve a sufficient signal. - Maintain healthy cell cultures: Ensure optimal cell culture conditions (e.g., proper media, CO2 levels, and humidity) to minimize cellular stress. - Protect from light: Keep plates and solutions containing the fluorescent probe protected from light as much as possible. |
| Variability in Western blot results for GPX4 | - Sample handling: Inconsistent sample preparation and protein degradation. - Antibody quality: Poor antibody specificity or lot-to-lot variability. - Loading controls: Inappropriate or variable loading controls. | - Consistent lysis and storage: Use a standardized lysis buffer and protocol. Store lysates at -80°C and avoid repeated freeze-thaw cycles. - Antibody validation: Validate the primary antibody for specificity and optimal dilution. Use a new lot of antibody with proper validation. - Use of appropriate loading controls: Choose a stable loading control that is not affected by the experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Liproxstatin-1?
A1: Liproxstatin-1 is a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][6] It acts as a radical-trapping antioxidant, neutralizing lipid peroxyl radicals within cellular membranes to prevent the propagation of lipid peroxidation.[6][7][8] This action helps to maintain the integrity of cell membranes and prevents ferroptotic cell death.
Q2: What is the recommended solvent and storage for this compound?
A2: For this compound, stock solutions can be prepared in DMSO at a concentration of up to 100 mM.[4] It is also soluble in water.[1][9] Store stock solutions at -20°C for several months.[1] It is highly recommended to prepare fresh working solutions from the stock for each experiment to avoid degradation.[1]
Q3: What is a typical effective concentration range for Liproxstatin-1 in cell culture?
A3: Liproxstatin-1 is a very potent inhibitor with a reported IC50 of 22 nM for inhibiting ferroptotic cell death.[1][2][10][11] In cell culture experiments, concentrations ranging from 50 nM to 200 nM have been shown to be effective in preventing lipid peroxidation and protecting cells from ferroptosis-inducing agents like RSL3 and erastin.[1][12] However, the optimal concentration can vary depending on the cell type and the specific experimental conditions, so a dose-response experiment is recommended.
Q4: Can Liproxstatin-1 inhibit other forms of cell death?
A4: Liproxstatin-1 is highly specific for ferroptosis. Studies have shown that it does not rescue cell death induced by agents that trigger other cell death pathways, such as staurosporine (apoptosis) or H2O2 (oxidation).[1][12]
Q5: How can I be sure that the cell death I am observing is ferroptosis and is being inhibited by Liproxstatin-1?
A5: To confirm that you are observing ferroptosis, you should see the characteristic hallmarks of this cell death pathway, which include iron accumulation, lipid peroxidation, and depletion of glutathione (GSH).[13] You can use specific inducers like erastin or RSL3.[13] Inhibition of cell death by Liproxstatin-1, but not by inhibitors of other pathways (like apoptosis), is a strong indicator of ferroptosis.[13]
Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol is adapted from standard WST-1 assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Treat the cells with your ferroptosis inducer (e.g., RSL3) in the presence or absence of varying concentrations of this compound. Include appropriate controls (untreated cells, vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24-48 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be above 600 nm.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Express the results as a percentage of the viability of the untreated control cells.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol is based on the use of the fluorescent lipid peroxidation sensor C11-BODIPY 581/591.
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate, chamber slides) and treat with the ferroptosis inducer and Liproxstatin-1 as described for the viability assay.
-
Probe Loading: At the end of the treatment period, remove the media and wash the cells with PBS. Add fresh media containing C11-BODIPY 581/591 (final concentration 1-5 µM) and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the probe-containing medium and wash the cells twice with PBS.
-
Imaging or Flow Cytometry:
-
Microscopy: Add PBS or a suitable imaging buffer to the wells and visualize the cells using a fluorescence microscope. The non-oxidized probe fluoresces red, while the oxidized probe fluoresces green.
-
Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze on a flow cytometer, detecting the shift in fluorescence from red to green as an indicator of lipid peroxidation.
-
-
Data Analysis: Quantify the green fluorescence intensity as a measure of lipid peroxidation.
Visualizations
Caption: Mechanism of Liproxstatin-1 in the ferroptosis pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liproxstatin-1 | ferroptosis inhibitor | TargetMol [targetmol.com]
- 4. This compound | Ferroptosis | Tocris Bioscience [tocris.com]
- 5. Liproxstatin-1 98 HPLC 950455-15-9 [sigmaaldrich.com]
- 6. glpbio.com [glpbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Cell line specific responses to Liproxstatin-1 hydrochloride treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Liproxstatin-1 hydrochloride, a potent inhibitor of ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of ferroptosis, an iron-dependent form of regulated cell death.[1][2] It functions as a radical-trapping antioxidant, suppressing lipid peroxidation, a key event in ferroptosis.[3] Its primary mode of action is to intercept and neutralize lipid peroxyl radicals within cellular membranes, thus preventing the propagation of lipid damage that leads to cell death.[3]
Q2: In which cell lines has Liproxstatin-1 been shown to be effective?
A2: Liproxstatin-1 has demonstrated efficacy in a variety of cell lines, including but not limited to:
-
RAS-transformed cell lines[2]
-
Human renal proximal tubule epithelial cells (HRPTEpiCs)[2]
-
U251 glioblastoma cells[5]
-
HT22 hippocampal cells
-
Caco-2 colon adenocarcinoma cells[6]
-
K562 chronic myelogenous leukemia cells[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO.[2] For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C.[2][4] It is advisable to prepare fresh working solutions and avoid repeated freeze-thaw cycles.
Q4: Does Liproxstatin-1 inhibit other forms of cell death?
A4: Liproxstatin-1 is highly specific for ferroptosis. Studies have shown that it does not rescue cell death induced by agents that trigger other cell death pathways, such as staurosporine (apoptosis) or H2O2 (oxytosis).[4]
Troubleshooting Guides
Problem 1: No or low efficacy of Liproxstatin-1 in preventing ferroptosis.
| Potential Cause | Recommended Solution |
| Suboptimal Concentration | The effective concentration of Liproxstatin-1 can be cell line-dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range from 10 nM to 1 µM. |
| Inadequate Pre-incubation Time | For some experimental setups, pre-incubating the cells with Liproxstatin-1 before inducing ferroptosis may be necessary to allow for sufficient cellular uptake and localization. A pre-incubation time of 1 to 12 hours is often effective.[6] |
| Compound Degradation | Ensure that the Liproxstatin-1 stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect Ferroptosis Inducer | Confirm that the chosen ferroptosis inducer (e.g., RSL3, erastin) is active and used at an appropriate concentration to induce significant cell death in your control group. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic resistance to ferroptosis. Confirm that your cell model is sensitive to ferroptosis by using positive controls and assessing key markers of ferroptosis (e.g., lipid peroxidation). |
Problem 2: High background or inconsistent results in the lipid peroxidation assay (C11-BODIPY staining).
| Potential Cause | Recommended Solution |
| Probe Concentration Too High | High concentrations of C11-BODIPY can lead to probe aggregation and non-specific fluorescence. Titrate the C11-BODIPY concentration (typically in the range of 1-10 µM) to find the optimal signal-to-noise ratio for your cell type.[9] |
| Inadequate Washing | Insufficient washing after probe incubation can result in high background fluorescence. Ensure to wash the cells at least twice with phosphate-buffered saline (PBS) or a suitable buffer to remove unincorporated probe.[3] |
| Photobleaching | The C11-BODIPY probe is sensitive to light. Minimize exposure of stained cells to light before and during imaging. Use appropriate filter sets and minimize excitation light intensity and exposure time. |
| Cell Clumping | For flow cytometry analysis, ensure a single-cell suspension is obtained to avoid inaccurate readings. Use cell strainers if necessary. |
| Inconsistent Staining Time | Incubate all samples with the C11-BODIPY probe for the same duration to ensure consistent probe loading. |
Data Presentation
Table 1: Effective Concentrations of Liproxstatin-1 in Various Cell Lines
| Cell Line | Ferroptosis Inducer | Effective Concentration of Liproxstatin-1 | Reference |
| Gpx4-/- Mouse Embryonic Fibroblasts | Genetic Deletion | IC50: 22 nM | [2][4] |
| Pfa-1 Mouse Fibroblasts | RSL3 (100 nM) | EC50: 38 ± 3 nM | [10] |
| K562 | - | 24-h IC50: 11.4 µM | [1] |
| Caco-2 | Hypoxia/Reoxygenation | 200 nM | [6] |
| OLN-93 | RSL3 (7.89 µM) | 1 µM | [7] |
| HK-2 | Erastin | 1 µM | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[11]
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 12 hours).[11] In parallel, treat cells with a known ferroptosis inducer (e.g., erastin) with or without Liproxstatin-1.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
-
Cell Treatment: Treat cells with Liproxstatin-1 and/or a ferroptosis inducer as required for your experiment.
-
Probe Incubation: Add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 2.5 µM and incubate for 30 minutes at 37°C.[3]
-
Washing: Wash the cells twice with PBS to remove the unincorporated probe.[3]
-
Analysis by Flow Cytometry:
-
Harvest the cells and resuspend them in a suitable buffer for flow cytometry.
-
Analyze the cells using a flow cytometer. The oxidation of C11-BODIPY results in a shift of the fluorescence emission from ~590 nm (red) to ~510 nm (green).[3]
-
The ratio of green to red fluorescence intensity is proportional to the level of lipid peroxidation.
-
-
Analysis by Fluorescence Microscopy:
-
Mount the coverslips with stained cells on a microscope slide.
-
Image the cells using appropriate filter sets for the oxidized (green fluorescence) and reduced (red fluorescence) forms of the probe.
-
Western Blotting for GPX4 and ACSL4
-
Cell Lysis: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4 and ACSL4 overnight at 4°C.[12][13] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of Liproxstatin-1 in inhibiting ferroptosis.
Caption: Experimental workflow for the lipid peroxidation assay.
References
- 1. Liproxstatin-1 induces cell cycle arrest, apoptosis, and caspase-3/GSDME-dependent secondary pyroptosis in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. 2.7 Lipid peroxidation analyses (BODIPY-C11) [bio-protocol.org]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abpbio.com [abpbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Liproxstatin-1 Alleviated Ischemia/Reperfusion-Induced Acute Kidney Injury via Inhibiting Ferroptosis [mdpi.com]
- 12. Mulberrin Alleviates Renal Ischemia–Reperfusion by Inhibiting Ferroptosis and Oxidative Stress Through Sirt3 Activation [mdpi.com]
- 13. Predictive and prognostic value of ACSL4 and GPX4 in patients with esophageal squamous cell carcinoma receiving post-operative radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Liproxstatin-1 hydrochloride toxicity in primary cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity and optimizing the use of Liproxstatin-1 hydrochloride in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Liproxstatin-1?
A1: Liproxstatin-1 is a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] It functions as a radical-trapping antioxidant (RTA), directly scavenging lipid peroxyl radicals within cellular membranes to halt the chain reaction of lipid peroxidation.[4][5][6] This action is independent of the canonical glutathione peroxidase 4 (GPX4) pathway, although it effectively rescues cells from GPX4 inhibition or inactivation.[1][2] Some studies also suggest it may indirectly support GPX4 function by maintaining reduced glutathione levels and can chelate iron, further preventing the formation of reactive oxygen species.[4]
Q2: What is the recommended working concentration of Liproxstatin-1 in primary cell cultures?
A2: The optimal concentration of Liproxstatin-1 is cell-type dependent and should be determined empirically. However, a general starting point is in the low nanomolar range. For most applications, a concentration range of 20 nM to 200 nM is effective in preventing ferroptosis.[1][2][7][8] It's crucial to perform a dose-response experiment to identify the minimal effective concentration for your specific primary cell type to avoid potential off-target effects or toxicity at higher concentrations.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in organic solvents like DMSO and ethanol.[9] For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO. For example, a 10 mM stock can be prepared and stored at -20°C for several months.[1][2] To minimize the final concentration of DMSO in your culture medium (ideally ≤ 0.1%), prepare intermediate dilutions in culture medium before adding to your cells. It is recommended to prepare fresh working solutions from the stock for each experiment to ensure compound stability and activity.[10] Avoid repeated freeze-thaw cycles of the stock solution.[3]
Q4: Can Liproxstatin-1 be toxic to primary cells?
A4: While Liproxstatin-1 is a specific inhibitor of ferroptosis at nanomolar concentrations, higher concentrations (in the micromolar range) have been shown to induce cell cycle arrest and apoptosis in some cancer cell lines.[11] Therefore, it is critical to use the lowest effective concentration to inhibit ferroptosis and to include proper controls to assess baseline cell viability in the presence of Liproxstatin-1 alone.
Q5: My cells are still dying even with Liproxstatin-1 treatment. What could be the reason?
A5: If you observe continued cell death despite treatment with Liproxstatin-1, consider the following possibilities:
-
The cell death mechanism is not ferroptosis: Liproxstatin-1 is specific to ferroptosis and will not inhibit other forms of cell death like apoptosis or necroptosis.[9][12] You may need to use other inhibitors (e.g., Z-VAD-FMK for apoptosis, Necrosulfonamide for necroptosis) to identify the cell death pathway.
-
Insufficient concentration: The concentration of Liproxstatin-1 may be too low for your specific cell type or the ferroptotic insult may be too strong. A dose-response experiment is recommended.
-
Compound degradation: Ensure your stock solution is properly stored and that working solutions are freshly prepared.
-
Incorrect timing of addition: Liproxstatin-1 should be added prior to or concurrently with the ferroptosis-inducing agent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background toxicity observed in control cells treated with Liproxstatin-1 alone. | The concentration of Liproxstatin-1 is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 10-50 nM). |
| The primary cells are particularly sensitive to the vehicle (DMSO). | Ensure the final DMSO concentration in the culture medium is below 0.1%. Include a vehicle-only control. | |
| Liproxstatin-1 fails to prevent ferroptosis induced by a known inducer (e.g., RSL3, Erastin). | The concentration of the ferroptosis inducer is too high. | Titrate the concentration of the ferroptosis inducer to a level where Liproxstatin-1 can effectively provide protection. |
| The cell death is not solely due to ferroptosis. | Co-treat with inhibitors of other cell death pathways (e.g., apoptosis, necroptosis) to see if cell viability improves. | |
| The Liproxstatin-1 solution has degraded. | Prepare fresh working solutions from a properly stored stock solution for each experiment. | |
| Inconsistent results between experiments. | Variability in cell density or health. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment. |
| Inconsistent timing of compound addition. | Add Liproxstatin-1 and the ferroptosis inducer at the same time points across all experiments. | |
| Issues with Liproxstatin-1 solubility. | If you observe precipitation, gently warm the stock solution at 37°C and/or sonicate briefly before making dilutions.[2][3] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Liproxstatin-1
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 for Ferroptosis Inhibition | 22 nM | Gpx4-/- cells | [1][7][13] |
| Effective Concentration for Lipid Peroxidation Prevention | 50 nM | Gpx4-/- cells | [1][2][8] |
| Effective Protective Concentration | 200 nM | Gpx4-/- cells against various ferroptosis inducers | [1][7][8] |
| EC50 for Ferroptosis Inhibition | 38 ± 3 nM | Pfa-1 mouse fibroblasts (RSL3-induced) | [6] |
| EC50 for Ferroptosis Inhibition | 45 ± 5 nM | Pfa-1 mouse fibroblasts (RSL3-induced) | [6] |
Table 2: In Vivo Efficacy of Liproxstatin-1
| Dosage | Administration Route | Animal Model | Outcome | Reference |
| 10 mg/kg | Intraperitoneal (i.p.) | GreERT2; Gpx4fl/fl mice | Significantly extended survival | [1][2] |
| 10 mg/kg/day | Intraperitoneal (i.p.) | MAFLD mouse model | Alleviated steatosis and steatohepatitis | [14] |
Table 3: Solubility of Liproxstatin-1
| Solvent | Solubility | Reference |
| DMSO | ≥10.5 mg/mL | [2][3] |
| Ethanol | ~5 mg/mL | [9] |
| Dimethyl formamide | ~25 mg/mL | [9] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Liproxstatin-1 for Ferroptosis Inhibition
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Liproxstatin-1 Preparation: Prepare a series of dilutions of this compound in fresh culture medium. A suggested range is 0, 10, 25, 50, 100, and 200 nM.
-
Pre-treatment: Add the diluted Liproxstatin-1 to the respective wells and incubate for 1-2 hours.
-
Induction of Ferroptosis: Add a known ferroptosis inducer (e.g., RSL3 at 0.5 µM or Erastin at 1 µM) to all wells except for the negative control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours), depending on the cell type and inducer.
-
Cell Viability Assessment: Measure cell viability using a standard assay such as MTT, PrestoBlue, or CellTiter-Glo.
-
Data Analysis: Plot cell viability against Liproxstatin-1 concentration to determine the EC50. The optimal concentration should be the lowest concentration that provides maximum protection against ferroptosis with minimal toxicity in the absence of the inducer.
Protocol 2: Assessment of Lipid Peroxidation
-
Cell Treatment: Treat cells with the ferroptosis inducer in the presence or absence of the optimal concentration of Liproxstatin-1 as determined in Protocol 1.
-
Lipid ROS Staining: At the end of the treatment period, stain the cells with a lipid peroxidation sensor dye, such as C11-BODIPY 581/591, according to the manufacturer's instructions.
-
Analysis: Analyze the stained cells using flow cytometry or fluorescence microscopy. A decrease in the oxidized form of the dye in Liproxstatin-1-treated cells indicates inhibition of lipid peroxidation.
Visualizations
Caption: Mechanism of Liproxstatin-1 in preventing ferroptosis.
Caption: Workflow for optimizing Liproxstatin-1 concentration.
References
- 1. apexbt.com [apexbt.com]
- 2. apexbt.com [apexbt.com]
- 3. 5-formyl-utp.com [5-formyl-utp.com]
- 4. glpbio.com [glpbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Liproxstatin-1 induces cell cycle arrest, apoptosis, and caspase-3/GSDME-dependent secondary pyroptosis in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Ferroptosis Inhibition: Liproxstatin-1 Hydrochloride vs. Ferrostatin-1
For researchers in cellular biology and drug development, the precise control of programmed cell death pathways is paramount. Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a critical process in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the identification and characterization of potent ferroptosis inhibitors are of significant interest. This guide provides a comprehensive comparison of two leading ferroptosis inhibitors, Liproxstatin-1 hydrochloride and Ferrostatin-1, offering a detailed analysis of their performance, supported by experimental data and protocols.
Executive Summary
Liproxstatin-1 and Ferrostatin-1 are both highly potent small-molecule inhibitors of ferroptosis that function as radical-trapping antioxidants (RTAs), preventing the accumulation of lethal lipid peroxides. While both compounds are effective, subtle differences in their potency and physicochemical properties may influence their suitability for specific experimental applications. This guide will delve into their mechanisms of action, comparative efficacy, and provide detailed experimental methodologies for their evaluation.
Mechanism of Action: Quenching the Fire of Lipid Peroxidation
Ferroptosis is executed through the iron-catalyzed peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes. The central defense mechanism against this catastrophic event is the glutathione peroxidase 4 (GPX4) enzyme, which reduces lipid hydroperoxides to non-toxic lipid alcohols. When GPX4 is inhibited or overwhelmed, lipid peroxidation proceeds unchecked, leading to membrane damage and cell death.
Both Liproxstatin-1 and Ferrostatin-1 intervene in this process by acting as radical-trapping antioxidants. They effectively scavenge lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.[1][2][3][4][5] This shared mechanism underscores their efficacy in preventing ferroptotic cell death induced by various stimuli, such as GPX4 inhibitors (e.g., RSL3) or system xc- inhibitors (e.g., erastin).
Below is a diagram illustrating the core ferroptosis signaling pathway and the points of intervention for Liproxstatin-1 and Ferrostatin-1.
Performance Comparison: Potency and Efficacy
Direct, head-to-head comparisons are crucial for discerning the relative potency of ferroptosis inhibitors. While numerous studies have independently evaluated Liproxstatin-1 and Ferrostatin-1, the work by Zilka et al. (2017) in ACS Central Science provides a valuable direct comparison under identical experimental conditions.
| Inhibitor | EC50 (RSL3-induced ferroptosis in Pfa-1 mouse fibroblasts) | IC50 (Ferroptotic cell death) | Reference |
| Liproxstatin-1 | 38 ± 3 nM | 22 nM (in Gpx4-/- cells) | [1][3] |
| Ferrostatin-1 | 45 ± 5 nM | 60 nM (Erastin-induced in HT-1080 cells) | [1][3] |
As the data indicates, both compounds exhibit potent anti-ferroptotic activity in the nanomolar range. In the direct comparison by Zilka et al., Liproxstatin-1 demonstrated a slightly lower EC50 value than Ferrostatin-1, suggesting a marginally higher potency in that specific experimental system.[1][3] It is important to note that IC50 and EC50 values can vary depending on the cell line, the ferroptosis inducer used, and the specific assay conditions.
Physicochemical Properties
Beyond potency, the physicochemical properties of an inhibitor, such as solubility and stability, are critical for its practical application in research.
| Property | This compound | Ferrostatin-1 |
| Molecular Weight | 377.31 g/mol | 262.35 g/mol |
| Solubility in DMSO | Soluble to 100 mM[6] | Approximately 30 mg/mL (~114 mM)[7] |
| Solubility in Ethanol | ≥2.39 mg/mL with gentle warming and sonication[8][9] | Approximately 10 mg/mL[7] |
| Aqueous Solubility | Sparingly soluble | Sparingly soluble, recommend preparing a stock in an organic solvent first[7] |
| Stability | Generally considered more stable in solution than Ferrostatin-1[10] | Less stable in solution compared to Liproxstatin-1[10] |
The hydrochloride salt of Liproxstatin-1 offers good solubility in DMSO. While both compounds have limited aqueous solubility, Liproxstatin-1 is often cited as having greater stability in solution, which can be a significant advantage for long-term experiments.[10]
Experimental Protocols
To facilitate the reproducible evaluation of Liproxstatin-1 and Ferrostatin-1, detailed protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Materials:
-
Cells of interest (e.g., HT-1080 fibrosarcoma cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
Ferroptosis inducer (e.g., RSL3 or erastin)
-
This compound and/or Ferrostatin-1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ferroptosis inducer in the presence or absence of different concentrations of Liproxstatin-1 or Ferrostatin-1. Include appropriate vehicle controls.
-
Incubate the plate for the desired period (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay utilizes a fluorescent probe to quantify lipid peroxidation in live cells.
Materials:
-
Cells of interest
-
Cell culture plates or dishes
-
Ferroptosis inducer
-
This compound and/or Ferrostatin-1
-
C11-BODIPY 581/591 dye (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells and treat with the ferroptosis inducer and inhibitors as described for the cell viability assay.
-
Towards the end of the treatment period, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-10 µM.
-
Incubate the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess dye.
-
For flow cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. The oxidized form of the dye will fluoresce in the green channel (e.g., FITC channel), while the reduced form will fluoresce in the red channel.
-
For fluorescence microscopy: Image the cells using appropriate filter sets for the oxidized (green) and reduced (red) forms of the dye.
-
Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity.
Conclusion
Both this compound and Ferrostatin-1 are indispensable tools for studying ferroptosis. They are potent radical-trapping antioxidants that effectively inhibit this form of cell death. While their potencies are comparable, Liproxstatin-1 may offer a slight advantage in some systems and is generally considered to be more stable in solution. The choice between these two inhibitors may ultimately depend on the specific experimental context, including the cell type, the desired duration of the experiment, and budgetary considerations. The provided experimental protocols offer a robust framework for researchers to evaluate and utilize these powerful inhibitors in their own studies of ferroptosis.
References
- 1. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death [hero.epa.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Ferroptosis Inhibitors: R&D Systems [rndsystems.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 5-formyl-utp.com [5-formyl-utp.com]
- 9. apexbt.com [apexbt.com]
- 10. Ferrostatin-1 alleviates lipopolysaccharide-induced acute lung injury via inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Liproxstatin-1 and Other Ferroptosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the development and characterization of potent and specific ferroptosis inhibitors are of paramount importance. This guide provides an objective comparison of Liproxstatin-1, a highly potent ferroptosis inhibitor, with other widely used alternatives, supported by quantitative data and detailed experimental methodologies.
Mechanisms of Ferroptosis Inhibition
Ferroptosis is orchestrated through a complex interplay of iron metabolism, lipid metabolism, and the failure of antioxidant defense systems. The central axis of defense is the glutathione peroxidase 4 (GPX4) enzyme, which, using glutathione (GSH), detoxifies lipid peroxides. Inhibitors of ferroptosis typically function through one of several key mechanisms:
-
Radical-Trapping Antioxidants (RTAs): These compounds, which include Liproxstatin-1 and Ferrostatin-1, are lipophilic antioxidants that localize to membranes and directly intercept lipid peroxyl radicals, thus breaking the chain reaction of lipid peroxidation.
-
Iron Chelation: Agents like Deferoxamine (DFO) prevent the Fenton reaction, a key source of deleterious hydroxyl radicals, by binding and sequestering intracellular free iron.
-
GPX4 Modulation: While direct inhibitors of GPX4 (e.g., RSL3) induce ferroptosis, some compounds can indirectly support the GPX4 pathway by preserving GSH levels or upregulating GPX4 expression.
-
Inhibition of Lipid Peroxidation Enzymes: Certain inhibitors can target enzymes like 15-lipoxygenase (15-LOX), which are involved in the generation of lipid peroxides.
The diagram below illustrates the core ferroptosis pathway and the points of intervention for different classes of inhibitors.
Caption: The ferroptosis signaling pathway and inhibitor targets.
Quantitative Efficacy Comparison
The potency of ferroptosis inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). Lower values indicate higher potency. Liproxstatin-1 consistently demonstrates high potency in the low nanomolar range, often surpassing other common inhibitors.
| Inhibitor | Class | Reported IC50 / EC50 | Cell Line / Context | Citation(s) |
| Liproxstatin-1 | Radical-Trapping Antioxidant | IC50: 22 nM | Gpx4−/− cells | [1] |
| EC50: 38 ± 3 nM | Pfa-1 mouse fibroblasts (RSL3-induced) | [2] | ||
| Ferrostatin-1 | Radical-Trapping Antioxidant | EC50: 60 nM | HT-1080 cells (Erastin-induced) | [3][4] |
| EC50: 45 ± 5 nM | Pfa-1 mouse fibroblasts (RSL3-induced) | [2] | ||
| IC50: ~10 nM | Inhibition of 15LOX2/PEBP1 complex | [5] | ||
| Deferoxamine (DFO) | Iron Chelator | IC50: 7.35 µM | SK-N-MC cells (Antiproliferative) | [6] |
| Effective at 20-100 µM | Various cell lines | [7][8] | ||
| Vitamin E (α-tocopherol) | Radical-Trapping Antioxidant | EC50: 7.4–36.1 µM | N27 and HT-1080 cells | [9] |
| Vitamin E Metabolite | RTA / Enzyme Inhibitor | EC50: 0.043 µM | Striatal cells (α-tocotrienol quinone) | [10] |
Table 1: Comparative efficacy of common ferroptosis inhibitors. Values can vary significantly based on the cell type, ferroptosis inducer, and assay conditions.
Experimental Evaluation of Ferroptosis Inhibitors
Validating the efficacy of a ferroptosis inhibitor requires a multi-pronged approach, typically involving cell viability assays, direct measurement of lipid peroxidation, and analysis of key protein markers.
Caption: General workflow for testing ferroptosis inhibitor efficacy.
A. Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which correlates with viability.
-
Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[11]
-
Treatment: Remove the medium and add fresh medium containing the ferroptosis inducer (e.g., Erastin) and various concentrations of the inhibitor (e.g., Liproxstatin-1). Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 24-48 hours under standard cell culture conditions.
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for 2-4 hours.
-
Measurement: For MTT, add 100 µL of solubilization solution (e.g., DMSO) to dissolve formazan crystals. For CCK-8, no solubilization is needed.
-
Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[11] Cell viability is expressed as a percentage relative to the untreated control.
B. Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay uses a fluorescent probe to quantify lipid peroxidation in live cells.[12] The C11-BODIPY probe emits red fluorescence in its reduced state within the membrane; upon oxidation by lipid peroxides, its fluorescence shifts to green.[13]
-
Cell Culture and Treatment: Grow and treat cells with inducers and inhibitors as described for the viability assay, typically on glass-bottom dishes or appropriate plates for flow cytometry.
-
Staining: After treatment, wash the cells with PBS and incubate them with 1-10 µM C11-BODIPY in serum-free medium for 30 minutes at 37°C.[13][14]
-
Washing: Wash the cells twice with PBS to remove excess probe.[14]
-
Analysis by Flow Cytometry: Detach cells using a gentle dissociation reagent (e.g., Accutase), resuspend in PBS, and analyze immediately on a flow cytometer.[15] Excite at 488 nm and collect emissions in two channels (e.g., ~510-530 nm for green/oxidized and ~580-590 nm for red/reduced). The ratio of green to red fluorescence indicates the level of lipid peroxidation.
-
Analysis by Fluorescence Microscopy: Image live cells using a fluorescence microscope with appropriate filter sets for the oxidized (green) and reduced (red) forms of the probe.
C. Western Blot for GPX4 Expression
This technique is used to assess whether an inhibitor affects the levels of the key anti-ferroptotic protein, GPX4.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 3-5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for GPX4 (e.g., 1:1000 dilution) overnight at 4°C.[17] Following washes with TBST, incubate with an HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[17]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the GPX4 signal to a loading control (e.g., β-actin or GAPDH) to compare protein levels across samples.[17]
Comparative Analysis of Inhibitor Mechanisms
While multiple compounds can inhibit ferroptosis, their primary mechanisms dictate their suitability for different experimental contexts. Liproxstatin-1 and Ferrostatin-1 are valued for their high potency and direct, radical-trapping mechanism. Deferoxamine acts upstream by limiting the iron required for the Fenton reaction. Vitamin E is a physiological antioxidant, but its potency is generally lower than synthetic inhibitors unless considering its more active metabolites.[9]
Caption: Classification of common ferroptosis inhibitors by mechanism.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells | PLOS One [journals.plos.org]
- 9. Mechanisms of Vitamins Inhibiting Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin E hydroquinone is an endogenous regulator of ferroptosis via redox control of 15-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.10. Ferroptosis Assay [bio-protocol.org]
- 12. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 15. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 16. bio-rad.com [bio-rad.com]
- 17. researchgate.net [researchgate.net]
Validating the Antioxidant Mechanism of Liproxstatin-1 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liproxstatin-1 hydrochloride with other prominent ferroptosis inhibitors, offering experimental data and detailed protocols to validate its antioxidant mechanism. Liproxstatin-1 is a potent inhibitor of ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation.[1][2] Its primary mechanism of action is as a radical-trapping antioxidant (RTA), directly scavenging lipid peroxyl radicals to halt the propagation of lipid peroxidation.[3][4][5]
Comparative Analysis of Ferroptosis Inhibitors
To objectively evaluate the efficacy of this compound, this guide compares it against three other well-characterized inhibitors of ferroptosis: Ferrostatin-1, Edaravone, and Deferoxamine. These compounds represent different mechanistic classes of ferroptosis inhibitors.
| Inhibitor | Mechanism of Action | Reported IC50/EC50 | Key Characteristics |
| This compound | Radical-Trapping Antioxidant (RTA) : Directly scavenges lipid peroxyl radicals within the lipid bilayer to terminate the chain reaction of lipid peroxidation.[3][4][5] | IC50: 22 nM (in Gpx4-/- cells)[1][2] EC50: 38 ± 3 nM (RSL3-induced ferroptosis in Pfa-1 cells)[6] | Highly potent and specific inhibitor of ferroptosis. Effective in both in vitro and in vivo models of ferroptosis-related injury, such as acute renal failure and hepatic ischemia/reperfusion.[1] |
| Ferrostatin-1 | Radical-Trapping Antioxidant (RTA) : Similar to Liproxstatin-1, it acts as an arylamine RTA to inhibit lipid peroxidation.[3][4][6] | EC50: 60 nM [7] EC50: 45 ± 5 nM (RSL3-induced ferroptosis in Pfa-1 cells)[6] | One of the first-in-class ferroptosis inhibitors. Forms a complex with iron, which may contribute to its antioxidant activity by scavenging initiating alkoxyl radicals.[8][9] |
| Edaravone | Free Radical Scavenger : A broader antioxidant that scavenges various free radicals, including hydroxyl and peroxyl radicals, thereby inhibiting lipid peroxidation.[10][11][12][13] | EC50: ~50 µM (in RSL3-induced ferroptosis in motor neurons)[14] | Clinically approved for amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[11][13] Its amphiphilicity allows it to act in both aqueous and lipid environments.[13] |
| Deferoxamine (DFO) | Iron Chelator : Binds to and removes excess intracellular iron, thereby preventing the iron-dependent Fenton reaction that generates highly reactive hydroxyl radicals, which initiate lipid peroxidation.[15][16][17][18] | Effective Concentration: 1-100 µM (inhibits erastin-induced ferroptosis in various cell types)[7][9][11] | FDA-approved for treating iron overload. Acts upstream of lipid peroxidation by targeting the catalytic iron.[17] |
Experimental Protocols for Validation
To facilitate the replication and validation of the antioxidant and anti-ferroptotic effects of this compound and its alternatives, detailed protocols for key experiments are provided below.
Lipid Peroxidation Assay using BODIPY™ 581/591 C11
This assay measures the extent of lipid peroxidation in live cells using a fluorescent probe.
Materials:
-
BODIPY™ 581/591 C11 (Thermo Fisher Scientific, #D3861)
-
Anhydrous DMSO
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well plate (black, clear bottom for microscopy)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Prepare a 10 mM stock solution of BODIPY™ 581/591 C11 by dissolving 1 mg of the lyophilized powder in 187 µL of anhydrous DMSO.
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treat cells with ferroptosis inducers (e.g., RSL3, erastin) and/or inhibitors (Liproxstatin-1, Ferrostatin-1, etc.) at various concentrations for the desired duration.
-
Add BODIPY™ 581/591 C11 to the cell culture medium to a final concentration of 2.5 µM.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove unincorporated dye.
-
Image or analyze the cells immediately.
-
Fluorescence Microscopy: Observe the shift in fluorescence from red (reduced form, ~591 nm emission) to green (oxidized form, ~510 nm emission).
-
Flow Cytometry: Excite at 488 nm and collect emissions in the green (~510-530 nm) and red (~580-590 nm) channels. The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.[4]
-
Malondialdehyde (MDA) Assay
This colorimetric/fluorometric assay quantifies malondialdehyde, a stable end-product of lipid peroxidation.
Materials:
-
MDA Assay Kit (e.g., Sigma-Aldrich, #MAK085; Dojindo, #M496)
-
Cell or tissue lysates
-
Thiobarbituric acid (TBA) reagent (provided in the kit)
-
Butylated hydroxytoluene (BHT)
-
Microplate reader
Protocol:
-
Prepare cell or tissue samples by homogenizing in lysis buffer containing BHT to prevent ex vivo oxidation.
-
Centrifuge the samples to remove insoluble material.
-
Add TBA reagent to the supernatant of each sample and to the MDA standards.
-
Incubate the reaction mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples on ice to stop the reaction.
-
Measure the absorbance at ~532 nm or fluorescence at Ex/Em = 535/553 nm.
-
Calculate the MDA concentration in the samples by comparing their readings to the standard curve.
Cell Viability Assay using CellTiter-Glo®
This luminescent assay quantifies ATP as an indicator of metabolically active, viable cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega, #G7570)
-
Opaque-walled 96-well plates
-
Plate-reading luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of ferroptosis inducers and inhibitors.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by mixing the buffer and substrate.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer. The signal is proportional to the number of viable cells.
Western Blot for GPX4 Expression
This technique is used to detect changes in the protein levels of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibody against GPX4 (e.g., Proteintech, #67763-1-Ig)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells treated with ferroptosis inducers and/or inhibitors and determine the protein concentration of the lysates.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizing the Antioxidant Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of ferroptosis and the experimental workflow for its validation.
Caption: Signaling pathway of ferroptosis and points of intervention for inhibitors.
Caption: Experimental workflow for validating the efficacy of ferroptosis inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. 5-formyl-utp.com [5-formyl-utp.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroptosis inhibitors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Ferroptosis-Inhibitory Mechanisms between Ferrostatin-1 and Dietary Stilbenes (Piceatannol and Astringin) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review and Chemoinformatic Analysis of Ferroptosis Modulators with a Focus on Natural Plant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. meropenemtrihydrate.com [meropenemtrihydrate.com]
- 16. propyl-pseudo-utp.com [propyl-pseudo-utp.com]
- 17. Frontiers | Ferroptosis inhibitors: past, present and future [frontiersin.org]
- 18. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]
Head-to-Head Comparison: Liproxstatin-1 and Deferoxamine in the Inhibition of Ferroptosis
For researchers, scientists, and drug development professionals, understanding the nuances of ferroptosis inhibitors is critical for advancing therapeutic strategies against a range of diseases, including ischemia-reperfusion injury, neurodegenerative disorders, and cancer. This guide provides a detailed, data-driven comparison of two prominent ferroptosis inhibitors: Liproxstatin-1 and Deferoxamine.
Ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, has emerged as a key therapeutic target. Liproxstatin-1, a spiroquinoxalinamine derivative, and Deferoxamine, a well-established iron chelator, both effectively inhibit this process, albeit through distinct mechanisms.[1][2] This guide will dissect their mechanisms of action, compare their efficacy based on available experimental data, and provide detailed experimental protocols for their use.
Mechanism of Action: A Tale of Two Strategies
Liproxstatin-1 and Deferoxamine employ fundamentally different approaches to thwart ferroptosis.
Liproxstatin-1: The Radical-Trapping Antioxidant
Liproxstatin-1 functions as a potent radical-trapping antioxidant (RTA).[3][4] It localizes to cellular membranes and directly intercepts and neutralizes lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[3][4] This mechanism is independent of iron chelation. Studies have shown that Liproxstatin-1 is significantly more effective at inhibiting lipid peroxidation in lipid bilayers compared to other antioxidants like α-tocopherol.[3][4]
Deferoxamine: The Iron Chelator
Deferoxamine (DFO) is a high-affinity iron chelator that has been in clinical use for decades to treat iron overload.[5][6] Its anti-ferroptotic activity stems from its ability to bind and sequester intracellular labile iron.[5][7] By reducing the availability of free iron, Deferoxamine inhibits the Fenton reaction, a key process that generates highly reactive hydroxyl radicals that initiate lipid peroxidation.[7] Additionally, Deferoxamine can stabilize Hypoxia-Inducible Factor-1 alpha (HIF-1α), which can promote cell survival and angiogenesis.[5][7]
Quantitative Comparison of Efficacy
The following table summarizes key quantitative data from various studies, offering a direct comparison of the efficacy of Liproxstatin-1 and Deferoxamine in inhibiting ferroptosis.
| Parameter | Liproxstatin-1 | Deferoxamine | Reference |
| Potency (IC50) | 22 nM (in Gpx4-/- cells) | Varies by cell type and conditions | [8][9] |
| Protective Concentration | 50-200 nM | 10-100 µM | [8][10] |
| Lipid Peroxidation Inhibition | Complete prevention at 50 nM | Effective, but mechanism is indirect | [8] |
| Potency vs. Other Inhibitors | More potent than edaravone or deferoxamine in an oligodendrocyte ferroptosis model | Less potent than Liproxstatin-1 in the same model | [11][12] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways through which Liproxstatin-1 and Deferoxamine inhibit ferroptosis.
Caption: Mechanism of Liproxstatin-1 in inhibiting ferroptosis.
Caption: Mechanism of Deferoxamine in inhibiting ferroptosis.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for assessing the effects of Liproxstatin-1 and Deferoxamine.
In Vitro Cell Viability Assay
This protocol is designed to assess the protective effects of Liproxstatin-1 and Deferoxamine against ferroptosis induced by agents like RSL3 or erastin.
Caption: Workflow for in vitro cell viability assay.
Protocol Details:
-
Cell Seeding: Seed cells (e.g., HT22, OLN-93, or Gpx4-/- cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[12][13]
-
Pre-treatment: Pre-treat the cells with various concentrations of Liproxstatin-1 (e.g., 10-200 nM) or Deferoxamine (e.g., 10-100 µM) for 2-12 hours.[8][10]
-
Ferroptosis Induction: Induce ferroptosis by adding a known inducer such as RSL3 (e.g., 100 nM) or erastin (e.g., 50 µM).[3][10]
-
Incubation: Incubate the cells for an appropriate duration (e.g., 6-48 hours) depending on the cell type and inducer.[3][10]
-
Viability Assessment: Assess cell viability using a commercial assay such as the Cell Counting Kit-8 (CCK-8).[13][14] Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Lipid Peroxidation Assay
This protocol measures the extent of lipid peroxidation, a key indicator of ferroptosis, using the fluorescent probe BODIPY™ 581/591 C11.
Caption: Workflow for lipid peroxidation assay.
Protocol Details:
-
Cell Treatment: Treat cells with Liproxstatin-1 or Deferoxamine and a ferroptosis inducer as described in the cell viability assay.
-
Probe Incubation: Towards the end of the treatment period, add the lipid peroxidation sensor BODIPY™ 581/591 C11 (e.g., at 2 µM) to the culture medium and incubate for 30 minutes.[13]
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging: Acquire fluorescent images using a fluorescence microscope. The probe emits green fluorescence in its reduced state and shifts to red fluorescence upon oxidation by lipid peroxyl radicals.
-
Quantification: Quantify the level of lipid peroxidation by measuring the ratio of red to green fluorescence intensity. A decrease in this ratio indicates inhibition of lipid peroxidation.[13]
In Vivo Animal Studies
This protocol provides a general framework for evaluating the efficacy of Liproxstatin-1 and Deferoxamine in animal models of diseases where ferroptosis is implicated, such as ischemia-reperfusion injury.
Protocol Details:
-
Animal Model: Establish a relevant animal model, for instance, a model of ischemia/reperfusion-induced liver or kidney injury in mice.[1][8]
-
Drug Administration: Administer Liproxstatin-1 (e.g., 10 mg/kg, i.p.) or Deferoxamine (dose varies depending on the model) to the animals.[2][15] The timing of administration (before, during, or after the injury) is a critical parameter.
-
Endpoint Analysis: At the end of the experiment, collect tissues for analysis.
-
Histology: Perform histological staining (e.g., H&E, TUNEL) to assess tissue damage and cell death.[15]
-
Biochemical Assays: Measure markers of organ function (e.g., serum ALT/AST for liver injury) and oxidative stress (e.g., malondialdehyde levels).[12][13]
-
Western Blotting: Analyze the expression of key ferroptosis-related proteins such as GPX4 and ACSL4.[1][13]
-
Concluding Remarks
Both Liproxstatin-1 and Deferoxamine are valuable tools for studying and potentially treating diseases driven by ferroptosis. Liproxstatin-1, with its direct radical-trapping mechanism, often exhibits higher potency in in vitro settings.[11][12] Deferoxamine, an established clinical drug, offers the advantage of a well-characterized safety profile and a dual mechanism of iron chelation and HIF-1α stabilization.[5][7] The choice between these two inhibitors will depend on the specific research question, the experimental model, and the desired therapeutic outcome. This guide provides a foundational framework for researchers to make informed decisions and design robust experiments in the burgeoning field of ferroptosis research.
References
- 1. Ferroptosis inhibitor, liproxstatin-1, protects the myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and rescuing GPX4 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis Inhibition with Deferoxamine Alleviates Radiation-Induced Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. meropenemtrihydrate.com [meropenemtrihydrate.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Neuroprotective effect of deferoxamine on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Ferroptosis Inhibitor Liproxstatin-1 Attenuates Neurological Deficits and Neuroinflammation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
Liproxstatin-1 Hydrochloride: A Comparative Guide to its Potency as a Radical Scavenger
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liproxstatin-1 hydrochloride's performance against other radical scavengers, supported by experimental data. Liproxstatin-1 is a potent inhibitor of ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation. Its primary mechanism of action is as a radical-trapping antioxidant (RTA).[1][2][3] This guide will delve into its potency relative to other well-known radical scavengers and ferroptosis inhibitors.
Quantitative Comparison of Potency
The following tables summarize the inhibitory concentrations (IC50) of this compound and other radical scavengers in various assays. Lower IC50 values indicate higher potency.
Table 1: Inhibition of Ferroptosis
| Compound | IC50 (Ferroptosis Inhibition) | Cell Line/Model | Inducer | Reference(s) |
| Liproxstatin-1 | 22 nM | Gpx4-/- cells | - | [4] |
| Liproxstatin-1 | 38 ± 3 nM | Pfa-1 mouse fibroblasts | RSL3 | [2][3] |
| Ferrostatin-1 | 45 ± 5 nM | Pfa-1 mouse fibroblasts | RSL3 | [2][3] |
| Edaravone | More potent than Edaravone (qualitative) | Oligodendrocytes | RSL3 | [5] |
| Deferoxamine | More potent than Deferoxamine (qualitative) | Oligodendrocytes | RSL3 | [5] |
Table 2: Radical Scavenging and Antioxidant Activity
| Compound | Assay | IC50 / EC50 | Reference(s) |
| Ferrostatin-1 | DPPH Radical Scavenging | ~82% scavenging at 50 µM | [6] |
| Edaravone | DPPH Radical Scavenging | EC50 = 30.80 μM | [7] |
| α-Tocopherol | DPPH Radical Scavenging | Comparable to PMC (IC50 ~12.1 µM) | [8] |
| Deferoxamine | Iron Chelation (primary mechanism) | N/A (for DPPH) |
Signaling Pathway and Experimental Workflow
Ferroptosis Signaling Pathway
Ferroptosis is a complex process involving iron metabolism, lipid peroxidation, and the depletion of antioxidant defenses. The central axis of this pathway involves the system Xc-/glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis.[9][10][11] Inhibition of this axis leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. Liproxstatin-1 acts as a radical-trapping antioxidant, intercepting lipid peroxyl radicals and preventing the propagation of lipid peroxidation.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Liproxstatin-1 (Lip-1) | Ferroptosis inhibitor, GPX4 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Liproxstatin-1 Hydrochloride: A Comparative Guide to its Efficacy Across Diverse Disease Models
For Researchers, Scientists, and Drug Development Professionals
Liproxstatin-1 hydrochloride, a potent inhibitor of ferroptosis, has emerged as a critical tool in the study of this iron-dependent form of regulated cell death. Its ability to mitigate cellular damage by preventing lipid peroxidation has been validated across a spectrum of disease models. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, and contrasts its effects with other relevant inhibitors.
Performance Comparison in Preclinical Disease Models
Liproxstatin-1 has demonstrated significant therapeutic potential in various in vivo and in vitro models of disease. Its efficacy is often compared to other ferroptosis inhibitors, such as Ferrostatin-1, and mechanistically different compounds like the iron chelator Deferiprone.
Myocardial Ischemia/Reperfusion (I/R) Injury
In a murine model of myocardial I/R injury, post-ischemic administration of Liproxstatin-1 (200 nM) at the onset of reperfusion significantly reduced myocardial infarct size from 53% in the control group to 30% in the treated group.[1] This protective effect was associated with the preservation of mitochondrial structural integrity and function.[1] While direct in vivo comparative studies are limited, both Liproxstatin-1 and Ferrostatin-1 are recognized for their ability to reduce lipid peroxidation in the context of cardiac I/R injury.[1][2]
Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD)
A head-to-head comparison in a mouse model of MAFLD highlighted the superior efficacy of Liproxstatin-1 over the iron chelator Deferiprone.[3] Mice treated with Liproxstatin-1 (10 mg/kg, i.p.) exhibited a significant reduction in liver triglycerides and cholesterol, which was not observed in the Deferiprone-treated group (100 mg/kg, i.g.).[3] Furthermore, Liproxstatin-1 effectively lowered the levels of lipid peroxidation markers, 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA), and uniquely inhibited not only ferroptosis but also apoptosis, pyroptosis, and necroptosis—a phenomenon termed PANoptosis.[3]
| Parameter | Control (MAFLD) | Liproxstatin-1 (10 mg/kg) | Deferiprone (100 mg/kg) |
| Liver Triglycerides | Increased | Significantly Reduced | No Significant Change |
| Liver Cholesterol | Increased | Significantly Reduced | No Significant Change |
| 4-HNE Levels | Increased | Significantly Reduced | Mildly Reduced |
| MDA Levels | Increased | Significantly Reduced | No Significant Change |
| Apoptosis (TUNEL+ cells) | Increased | Significantly Reduced | No Significant Change |
| Pyroptosis (Caspase-1 cleavage) | Increased | Significantly Reduced | No Significant Change |
| Necroptosis (p-MLKL) | Increased | Significantly Reduced | No Significant Change |
| Table 1: Comparative Effects of Liproxstatin-1 and Deferiprone in a Mouse Model of MAFLD.[3] |
Acute Kidney Injury (AKI)
In a mouse model of ischemia/reperfusion-induced AKI, Liproxstatin-1 treatment demonstrated a protective role by suppressing ferroptosis in renal tubular cells.[4] This was evidenced by a reduction in mitochondrial damage and levels of lipid peroxidation markers.[4] The protective mechanism was linked to the regulation of the EGR1/TP53/SLC7A11 signaling pathway.[4] In Gpx4-knockout mice, which develop acute renal failure, Liproxstatin-1 was shown to prevent ferroptosis and extend survival.
Inflammatory Pain
Intrathecal administration of Liproxstatin-1 in a rat model of complete Freund's adjuvant (CFA)-induced inflammatory pain effectively alleviated mechanical and thermal hypersensitivities. This therapeutic effect was associated with the reversal of ferroptosis-related changes in the spinal cord and dorsal root ganglion, including iron overload and lipid peroxidation. Liproxstatin-1 is considered to have a superior anti-ferroptotic effect compared to other lipid-autoxidation inhibitors like Ferrostatin-1 in this context.
Mechanism of Action and Signaling Pathways
Liproxstatin-1 primarily functions as a potent radical-trapping antioxidant. It effectively scavenges lipid peroxyl radicals within cellular membranes, thereby inhibiting the propagation of lipid peroxidation, a key event in ferroptosis. This mechanism is distinct from that of iron chelators like Deferiprone, which act by reducing the availability of iron for the Fenton reaction.
The central signaling pathway inhibited by Liproxstatin-1 is the GPX4-regulated ferroptosis pathway. By preventing lipid peroxidation, Liproxstatin-1 compensates for the loss or inactivation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid hydroperoxides.
In the context of MAFLD, Liproxstatin-1's protective effects extend beyond ferroptosis to inhibit PANoptosis, suggesting a crosstalk between these cell death pathways.
References
- 1. Ferroptosis inhibitor, liproxstatin-1, protects the myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and rescuing GPX4 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis: A Novel Therapeutic Target for Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Liproxstatin-1 and Edaravone in Oligodendrocyte Protection
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Liproxstatin-1 and Edaravone in the context of oligodendrocyte protection. This analysis is based on preclinical data and aims to inform further research and development in neuroprotective therapies.
Oligodendrocytes, the myelin-producing cells of the central nervous system (CNS), are crucial for proper neuronal function. Their loss is a hallmark of various neurological disorders, including multiple sclerosis and spinal cord injury. Consequently, strategies to protect these vital cells are of significant therapeutic interest. This guide focuses on two compounds, Liproxstatin-1 and Edaravone, that have shown promise in protecting oligodendrocytes, primarily by mitigating a form of iron-dependent cell death known as ferroptosis.
Mechanism of Action: A Tale of Two Antioxidants
Both Liproxstatin-1 and Edaravone exert their protective effects through antioxidant mechanisms, but they target different aspects of the oxidative stress cascade.
Liproxstatin-1 is a potent inhibitor of ferroptosis.[1][2] Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides. Liproxstatin-1 acts as a radical-trapping antioxidant, specifically preventing the propagation of lipid peroxidation within cellular membranes.[1] Its primary mechanism involves inhibiting the ferroptosis pathway, thereby preserving the integrity of oligodendrocytes under conditions of high oxidative stress.[1][2]
Edaravone , a free radical scavenger, has a broader antioxidant profile. It is known to scavenge various reactive oxygen species (ROS), thereby reducing overall oxidative stress.[3][4] While also capable of inhibiting ferroptosis, its mechanism is less specific than that of Liproxstatin-1.[1] Edaravone's neuroprotective effects have been demonstrated in various contexts, including its approved use in treating amyotrophic lateral sclerosis (ALS).
The distinct yet overlapping mechanisms of these two compounds are visualized in the signaling pathway diagram below.
Quantitative Comparison of Protective Efficacy
A key study directly compared the efficacy of Liproxstatin-1 and Edaravone in protecting the oligodendrocyte cell line OLN-93 from ferroptosis induced by the glutathione peroxidase 4 (GPX4) inhibitor, RSL-3. The results demonstrated that Liproxstatin-1 is significantly more potent in this context.
| Parameter | Liproxstatin-1 | Edaravone | Reference |
| EC50 for Oligodendrocyte Protection | 115.3 nM | 19.37 µM | [1] |
| Primary Mechanism | Potent Ferroptosis Inhibitor | Broad Free Radical Scavenger | [1][3][4] |
| Effect on GPX4 | Restores expression | No direct effect reported | [1] |
| Effect on Glutathione (GSH) | Restores expression | No direct effect reported | [1] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
The significantly lower EC50 value for Liproxstatin-1 indicates its higher potency in preventing ferroptosis in oligodendrocytes compared to Edaravone in this experimental model.[1]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Induction of Ferroptosis in OLN-93 Cells
This protocol describes the induction of ferroptosis in an oligodendrocyte cell line using the GPX4 inhibitor RSL-3, as performed in the comparative study by Fan et al. (2021).[1]
Materials:
-
OLN-93 oligodendrocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
RSL-3 (GPX4 inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture OLN-93 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with RSL-3 at a final concentration of 7.89 µM to induce ferroptosis. For the comparative analysis, co-treat with varying concentrations of Liproxstatin-1 or Edaravone.
-
Incubation: Incubate the plates for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Assessment of Myelination
While a direct comparative study on myelination is lacking, a general protocol for assessing myelination in vitro is provided. This can be adapted to evaluate the effects of Liproxstatin-1 and Edaravone on the myelination capacity of oligodendrocytes.
Materials:
-
Primary oligodendrocytes or oligodendrocyte progenitor cells (OPCs)
-
Primary neurons (e.g., dorsal root ganglion neurons)
-
Co-culture medium
-
Antibodies against myelin basic protein (MBP) and a neuronal marker (e.g., neurofilament)
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope
Procedure:
-
Co-culture: Establish a co-culture of oligodendrocytes/OPCs and neurons.
-
Treatment: Treat the co-cultures with Liproxstatin-1 or Edaravone at various concentrations.
-
Incubation: Incubate for a period sufficient to allow for myelination (typically 1-2 weeks).
-
Immunofluorescence Staining:
-
Fix the cells and permeabilize them.
-
Incubate with primary antibodies against MBP and the neuronal marker.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the extent of myelination by measuring the length and number of MBP-positive segments along the axons.
-
Summary and Future Directions
The available preclinical evidence strongly suggests that Liproxstatin-1 is a more potent and specific inhibitor of oligodendrocyte ferroptosis compared to Edaravone.[1] This is highlighted by its significantly lower EC50 value in a direct comparative study.[1] While Edaravone's broader radical-scavenging activity is beneficial, Liproxstatin-1's targeted inhibition of the ferroptosis pathway appears to be more effective in this specific context of oligodendrocyte protection.
Future research should focus on several key areas:
-
Direct Comparative Myelination Studies: Conducting in vitro and in vivo studies to directly compare the effects of Liproxstatin-1 and Edaravone on the myelination capacity of oligodendrocytes is crucial.
-
In Vivo Efficacy: While the current data is from a cell line model, validating these findings in animal models of demyelinating diseases is a critical next step.
-
Combination Therapies: Investigating potential synergistic effects of combining Liproxstatin-1 with other neuroprotective agents, including Edaravone, could lead to more effective therapeutic strategies.
References
- 1. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by central nervous system remyelination: Molecular, cellular, and functional considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting oligodendrocyte protection and remyelination in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the specificity of Liproxstatin-1 hydrochloride as a ferroptosis inhibitor
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the identification and characterization of specific inhibitors of ferroptosis are of paramount importance for therapeutic development. This guide provides a comprehensive comparison of Liproxstatin-1 hydrochloride with other commonly used ferroptosis inhibitors, focusing on its specificity and performance, supported by experimental data.
Performance Comparison of Ferroptosis Inhibitors
This compound is a potent inhibitor of ferroptosis. Its efficacy is often compared with other well-established inhibitors such as Ferrostatin-1 and Zileuton. The following tables summarize the key performance metrics of these compounds.
| Inhibitor | Target/Mechanism of Action | Potency (EC50/IC50) | Notes |
| This compound | Radical-Trapping Antioxidant (RTA)[1][2][3][4][5] | ~22-38 nM[1][4] | Potent inhibitor of lipid peroxidation. Does not significantly inhibit 15-lipoxygenase-1 (15-LOX-1) at concentrations effective for inhibiting ferroptosis.[1][2][3][4] |
| Ferrostatin-1 | Radical-Trapping Antioxidant (RTA)[1][2][3][4][5] | ~45-60 nM[1][4] | Similar mechanism to Liproxstatin-1. Also not a potent inhibitor of 15-LOX-1 at ferroptosis-inhibiting concentrations.[1][2][3][4] |
| Zileuton | 5-Lipoxygenase (5-LOX) Inhibitor[6][7] | Micromolar range (IC50 < 1 µM for 5-LOX)[6] | Confers protection against ferroptosis by inhibiting the 5-LOX pathway.[6] Does not show synergistic protective effects with Ferrostatin-1, suggesting they act on the same cascade.[6][8][9] |
Specificity of this compound
A key attribute of a pharmacological inhibitor is its specificity. Studies have shown that this compound exhibits a high degree of specificity for ferroptosis over other cell death modalities like apoptosis and necroptosis.
| Inhibitor | Specificity for Ferroptosis | Off-Target Effects/Other Activities |
| This compound | High. Specifically inhibits ferroptotic cell death.[10][11] | Does not interfere with other types of cell death such as apoptosis.[11] |
| Ferrostatin-1 | High. Primarily known for its potent inhibition of ferroptosis. | Poor inhibitor of 15-LOX.[12] Can alleviate H2O2-induced redox imbalance.[13] |
| Zileuton | Indirect inhibitor of ferroptosis. | Primarily a 5-LOX inhibitor used in asthma treatment.[7] Has been shown to inhibit neuronal apoptosis in the context of focal cerebral ischemia and exert anti-angiogenic effects by inducing apoptosis in HUVEC cells.[14][15] |
Experimental Protocols
To aid in the replication and validation of findings, detailed protocols for key assays used to assess ferroptosis are provided below.
Lipid Peroxidation Assay using C11-BODIPY 581/591
This assay is a widely used method to quantify lipid peroxidation, a hallmark of ferroptosis.
Principle: The fluorescent probe C11-BODIPY 581/591 intercalates into cellular membranes. Upon oxidation of its polyunsaturated butadienyl portion by lipid peroxides, its fluorescence emission shifts from red (~590 nm) to green (~510 nm). This ratiometric shift allows for the quantification of lipid peroxidation.
Protocol:
-
Cell Preparation: Seed cells in a suitable culture plate and allow them to adhere overnight.
-
Induction of Ferroptosis: Treat cells with a known ferroptosis inducer (e.g., RSL3, erastin) in the presence or absence of the test inhibitor (e.g., this compound).
-
Staining:
-
Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 1-10 µM in serum-free medium.
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Incubate the cells with the C11-BODIPY working solution for 30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope equipped with filters for both red and green fluorescence.
-
Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze using a flow cytometer. Excite the cells at 488 nm and collect emissions in the green (~510-530 nm) and red (~580-590 nm) channels. The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
-
Cytotoxicity Assay using Lactate Dehydrogenase (LDH) Release
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a characteristic feature of ferroptotic cell death.
Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan formed is proportional to the amount of LDH released and, therefore, to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with the ferroptosis inducer and/or inhibitor as required. Include appropriate controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
-
Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint.
-
Spontaneous LDH Release: Untreated cells.
-
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add a stop solution if required by the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Visualizing the Mechanism: Signaling Pathways and Inhibitor Intervention Points
The following diagrams, generated using the DOT language, illustrate the core signaling pathway of ferroptosis and the experimental workflow for assessing inhibitor specificity.
Caption: Ferroptosis signaling pathway and points of inhibitor intervention.
Caption: Experimental workflow for assessing ferroptosis inhibitor specificity.
Conclusion
This compound is a highly potent and specific inhibitor of ferroptosis. Its mechanism of action as a radical-trapping antioxidant, similar to Ferrostatin-1, effectively suppresses lipid peroxidation, the key driver of ferroptotic cell death. Comparative data suggests that Liproxstatin-1 is at least as potent as, if not more potent than, Ferrostatin-1. Crucially, its high specificity for ferroptosis, with minimal interference in other cell death pathways, makes it a valuable tool for both basic research and as a potential starting point for the development of therapeutic agents targeting ferroptosis-related diseases. In contrast, while Zileuton also demonstrates anti-ferroptotic activity, its primary mechanism as a 5-LOX inhibitor and its potential effects on other pathways like apoptosis warrant careful consideration depending on the specific research context. The provided experimental protocols and pathway diagrams serve as a resource for researchers to further investigate and validate the specificity and efficacy of this compound in their own experimental systems.
References
- 1. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death [hero.epa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The 5-Lipoxygenase Inhibitor Zileuton Confers Neuroprotection against Glutamate Oxidative Damage by Inhibiting Ferroptosis [jstage.jst.go.jp]
- 7. Synergistic Renoprotective Effect of Melatonin and Zileuton by Inhibition of Ferroptosis via the AKT/mTOR/NRF2 Signaling in Kidney Injury and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 5-Lipoxygenase Inhibitor Zileuton Confers Neuroprotection against Glutamate Oxidative Damage by Inhibiting Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective Ferroptosis Inhibitor Liproxstatin-1 Attenuates Neurological Deficits and Neuroinflammation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 5-Lipoxygenase inhibitor zileuton inhibits neuronal apoptosis following focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Zileuton, a 5-Lipoxygenase Inhibitor, Exerts Anti-Angiogenic Effect by Inducing Apoptosis of HUVEC via BK Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Liproxstatin-1 Hydrochloride: A Comprehensive Safety and Operational Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds like Liproxstatin-1 hydrochloride is a critical component of laboratory safety and regulatory compliance. Due to conflicting safety classifications across different suppliers, with some indicating it is non-hazardous while others label it as an irritant and harmful if swallowed, a cautious approach is paramount.[1][2][3] Therefore, it is recommended to treat this compound as a hazardous chemical until more definitive information is available.[4]
All chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and must be disposed of through an institution's Environmental Health and Safety (EHS) program.[5] Disposing of chemical waste in the regular trash or down the sewer system is prohibited without explicit written permission from EHS.[5][6]
Step-by-Step Disposal Protocol for this compound
This procedure outlines the necessary steps for the safe handling and disposal of this compound waste, including pure compound, solutions, and contaminated materials.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Always wear department-approved safety goggles or a face shield when handling the compound.[7][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves for any damage before use.[9]
-
Protective Clothing: A lab coat should be worn to protect skin and clothing.[9]
-
Ventilation: Handle the compound in a well-ventilated area. If there is a potential for aerosol or dust generation, use a chemical fume hood.[10]
2. Waste Container Selection and Preparation:
-
Container Type: Use a designated hazardous waste container that is compatible with this compound and any solvents used. Plastic containers are often preferred over glass to minimize the risk of breakage.[5] The container must have a leak-proof, screw-on cap.[11]
-
Condition: Ensure the container is in good condition, with no cracks, leaks, or rust.[12]
-
Secondary Containment: Store the waste container in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[11][12] This secondary container should be able to hold 110% of the volume of the primary container.[11]
3. Waste Labeling: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag, which is typically provided by your institution's EHS department.[5][13] The label must be filled out completely and legibly:
-
The words "Hazardous Waste".[5]
-
Full Chemical Name: Write "this compound." Do not use abbreviations, chemical formulas, or acronyms.[5][12]
-
Mixtures: For solutions, list all chemical components and their approximate percentages or volumes.[5]
-
Generator Information: Include the Principal Investigator's name, contact number, department, and room number.[5]
4. Waste Segregation and Storage:
-
Store the this compound waste container segregated from other incompatible waste streams to prevent dangerous reactions.[10][12]
-
Keep the waste container securely closed at all times, except when adding waste.[11][12]
-
Store the waste in a designated, secure area within the laboratory.
5. Disposal of Contaminated Solid Waste:
-
Items such as gloves, bench paper, and pipette tips contaminated with this compound are considered hazardous solid waste.[11]
-
These materials should be double-bagged in clear plastic bags to allow for visual inspection by EHS personnel.[11]
-
Seal each bag individually and attach a completed hazardous waste tag.[11]
6. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[12]
-
Crucially, this rinsate (the rinse liquid) must be collected and disposed of as hazardous liquid waste. [12]
-
After the triple-rinse procedure, deface or remove the original label, and the container may then be disposed of in the regular trash.[12][13]
7. Arranging for Final Disposal:
-
Submit a hazardous waste pickup request to your institution's EHS office as per their specific procedures.[5] This often involves an online form or a completed hardcopy form.[5]
-
Do not transport hazardous waste outside of your laboratory; EHS personnel are trained to handle and transport these materials safely.[13]
Key Disposal Parameters
The following table summarizes critical quantitative limits and requirements for hazardous waste management in a laboratory setting.
| Parameter | Guideline | Citation |
| Maximum Accumulation Time | 90 days from the accumulation start date on the label. | [11] |
| Maximum Accumulation Volume | 55 gallons for a single hazardous waste stream. | [11][13] |
| Secondary Containment Volume | Must be capable of holding 110% of the primary container's volume. | [11] |
| Emergency Eye Wash | In case of eye contact, flush with water for at least 15 minutes. | [14] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ucblueash.edu [ucblueash.edu]
- 9. csub.edu [csub.edu]
- 10. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. vumc.org [vumc.org]
- 14. artsci.usu.edu [artsci.usu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Liproxstatin-1 Hydrochloride
Essential safety protocols and logistical plans for the potent ferroptosis inhibitor, Liproxstatin-1 hydrochloride, are critical for ensuring a safe and effective research environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals.
This compound is a powerful inhibitor of ferroptosis, a form of regulated cell death.[1][2] As with any potent bioactive compound, understanding and implementing rigorous safety measures is paramount to protect laboratory personnel from potential hazards. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and ensure operational integrity.
Hazard Identification and Safety Data Overview
Safety data for this compound and its free base form, Liproxstatin-1, present some conflicting classifications. To ensure the highest level of safety, personnel should adhere to the more stringent hazard warnings. One Safety Data Sheet (SDS) classifies Liproxstatin-1 as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[3] Conversely, another SDS for Liproxstatin-1 states it is not a classified hazardous substance.[4] A product information sheet advises treating the material as potentially hazardous until more information is available.[5] Given these discrepancies, a cautious approach is mandatory.
| Hazard Classification | MedChemExpress SDS (Liproxstatin-1)[3] | Cayman Chemical SDS (Liproxstatin-1)[4] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Not classified |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Not classified |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Not required |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Not classified |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is essential to create a barrier between the researcher and the chemical, mitigating risks of exposure through inhalation, skin contact, or splashing.[6]
Recommended PPE for Handling this compound:
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, which may cause irritation.[3] The specific glove material should be selected based on the solvent being used to dissolve the compound. Due to a lack of specific testing data, it is crucial to select gloves with proven resistance to the solvent.[4] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against splashes that could cause serious eye irritation.[3] |
| Body Protection | A lab coat or a disposable gown. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. If creating aerosols or handling larger quantities, a NIOSH-approved N-95 respirator or higher is recommended. | To prevent inhalation, which may cause respiratory tract irritation.[3] |
Operational Plan: Safe Handling and Storage
Adhering to a standardized operational plan minimizes the risk of accidental exposure and ensures the stability and integrity of the compound.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing stock solutions.
-
Weighing : Handle the crystalline solid with care to avoid generating dust.[5] Use a microbalance with a draft shield if available.
-
Dissolving : Liproxstatin-1 is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[5] When preparing stock solutions, add the solvent to the vial containing the compound slowly to avoid splashing. For dissolving in DMSO, warming the tube to 37°C or using an ultrasonic bath can aid in achieving higher concentrations.[1]
-
Storage : Store this compound at -20°C for long-term stability.[5] Stock solutions can be stored at -20°C for several months.[1] Keep the container tightly closed.[4]
Experimental Workflow for Safe Handling
Caption: A workflow diagram illustrating the key stages of safe handling and disposal of this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedures:
-
Solid Waste : Unused solid this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste : Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour chemical waste down the drain.[4]
-
Decontamination : After handling, thoroughly wash hands and decontaminate all work surfaces.
By implementing these safety protocols and operational plans, research institutions can foster a secure environment for handling this compound, thereby protecting their personnel and advancing their scientific endeavors with confidence.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
